molecular formula C9H9NO4 B1616322 2-(2-Nitro-phenoxymethyl)-oxirane CAS No. 21407-49-8

2-(2-Nitro-phenoxymethyl)-oxirane

Cat. No.: B1616322
CAS No.: 21407-49-8
M. Wt: 195.17 g/mol
InChI Key: SMKKEOQDQNCTGL-UHFFFAOYSA-N
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Description

2-(2-Nitro-phenoxymethyl)-oxirane is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKEOQDQNCTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21407-49-8
Record name NSC1734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2-(2-Nitro-phenoxymethyl)-oxirane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Synthon for Benzoxazine Scaffolds and Medicinal Chemistry

Executive Summary

2-(2-Nitro-phenoxymethyl)-oxirane (CAS: 21407-49-8), also known as 1-(2-nitrophenoxy)-2,3-epoxypropane or glycidyl 2-nitrophenyl ether , is a critical bifunctional intermediate in organic synthesis.[1][2] Characterized by an electrophilic epoxide ring and a latent nucleophilic nitrogen source (the nitro group), this compound serves as a "privileged structure" in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines —a core scaffold found in anticoagulants, neuroprotective agents, and antihypertensive drugs.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and mechanistic pathways, specifically focusing on its utility in reductive cyclization and ring-opening aminolysis .

Part 1: Structural Characterization & Physicochemical Profile

The molecule features a benzene ring substituted at the ortho position with a nitro group and a glycidyl ether moiety. The proximity of the nitro group to the ether linkage is the defining structural feature that enables intramolecular cyclization, distinguishing it from its meta and para isomers.

1.1 Chemical Identity Table[3]
PropertyData
IUPAC Name 2-[(2-Nitrophenoxy)methyl]oxirane
Common Synonyms Glycidyl 2-nitrophenyl ether; 1-(2-Nitrophenoxy)-2,3-epoxypropane
CAS Registry Number 21407-49-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
SMILES O=C1=CC=CC=C1OCC2CO2
InChI Key SMKKEOQDQNCTGL-UHFFFAOYSA-N
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMF; Insoluble in water
1.2 Spectroscopic Signature (¹H NMR)

Data synthesized from standard characterization of ortho-substituted glycidyl ethers.

MoietyChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.82dd (J=8.0, 1.5 Hz)1HH-3 (Ortho to NO₂)
Aromatic 7.53td (J=7.8, 1.5 Hz)1HH-5
Aromatic 7.12d (J=8.2 Hz)1HH-6 (Ortho to Ether)
Aromatic 7.05t (J=7.6 Hz)1HH-4
Linker 4.45, 4.15dd (diastereotopic)2H-O-CH ₂-Epoxide
Epoxide 3.38m1HEpoxide CH
Epoxide 2.91, 2.78dd, t2HEpoxide CH
Part 2: Synthetic Methodology

The synthesis of this compound is a classic Williamson ether synthesis , coupling 2-nitrophenol with epichlorohydrin. The choice of base and phase transfer catalyst (PTC) is critical to minimize polymerization of the epoxide.

2.1 Protocol: Phase-Transfer Catalyzed Alkylation

Reagents:

  • 2-Nitrophenol (1.0 eq)

  • Epichlorohydrin (5.0 eq) – Excess serves as solvent and drives equilibrium.

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase Transfer Catalyst.

  • Solvent: Acetonitrile (ACN) or neat in Epichlorohydrin.

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol (e.g., 13.9 g, 100 mmol) in ACN (100 mL). Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.

  • Addition: Add TBAB (1.6 g, 5 mmol) followed by the dropwise addition of epichlorohydrin (39 mL, 500 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting phenol spot (Rf ~0.4) should disappear, replaced by the less polar epoxide (Rf ~0.6).

  • Work-up: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).

  • Concentration: Remove the solvent and excess epichlorohydrin under reduced pressure (rotary evaporator). Note: Epichlorohydrin is toxic; use a functional fume hood and cold trap.

  • Purification: The crude yellow oil is typically 90-95% pure. For analytical grade, purify via column chromatography (SiO₂, Gradient 10-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: The disappearance of the broad O-H stretch (~3400 cm⁻¹) in the IR spectrum and the appearance of C-O-C bands (~1250 cm⁻¹) confirm ether formation.

SynthesisWorkflow cluster_0 Williamson Ether Synthesis Start 2-Nitrophenol (Starting Material) Base K2CO3 / TBAB (Deprotonation) Start->Base Activation Reaction Reflux 80°C 4-6 Hours Base->Reaction Reactant Epichlorohydrin (Electrophile) Reactant->Reaction Workup Filtration & Evaporation Reaction->Workup TLC Check Product This compound (Yield >90%) Workup->Product

Figure 1: Synthetic workflow for the preparation of this compound via phase-transfer catalysis.

Part 3: Reactivity & Mechanistic Pathways

The chemical value of this compound lies in its bifunctionality . It can undergo two primary reaction pathways: direct nucleophilic ring opening (Path A) or reductive cyclization (Path B).

3.1 Path A: Nucleophilic Ring Opening (Aminolysis)

Like standard epoxides, the oxirane ring is susceptible to attack by amines, thiols, or alkoxides.

  • Regioselectivity: Nucleophiles predominantly attack the less hindered terminal carbon (C3), yielding secondary alcohols (β-amino alcohols).

  • Application: Synthesis of β-blocker analogs (e.g., reacting with isopropylamine).

3.2 Path B: The "Ortho Effect" – Reductive Cyclization

This is the most distinct pathway for the ortho isomer. Reduction of the nitro group (-NO₂) to an amine (-NH₂) triggers an immediate intramolecular nucleophilic attack on the epoxide ring.

Mechanism:

  • Reduction: The nitro group is reduced to an aniline derivative using Fe/AcOH, H₂/Pd-C, or SnCl₂.

  • Cyclization: The newly formed primary amine attacks the epoxide ring (usually at the less hindered carbon) in a 5-exo-tet or 6-endo-tet fashion.

  • Product: Formation of (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol .

This "one-pot" reduction-cyclization is a powerful method for constructing the benzoxazine core found in bioactive molecules.

CyclizationMechanism Start This compound Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Start->Reduction Step 1 Intermediate Intermediate: 2-(Glycidyloxy)aniline Reduction->Intermediate In situ generation Attack Intramolecular Nucleophilic Attack (Amine attacks Epoxide) Intermediate->Attack Spontaneous Product 3-Hydroxymethyl-3,4-dihydro- 2H-1,4-benzoxazine Attack->Product Ring Closure

Figure 2: Mechanistic pathway for the reductive cyclization of the ortho-isomer to the benzoxazine scaffold.

Part 4: Applications in Drug Discovery[2]

The 1,4-benzoxazine moiety derived from this epoxide is a "privileged scaffold" in medicinal chemistry.

Therapeutic AreaApplicationMechanism of Action
Cardiovascular Beta-Blockers The ring-opened product (without cyclization) mimics the pharmacophore of propranolol.
Neuroprotection Antioxidants 3,4-dihydro-1,4-benzoxazines exhibit radical scavenging properties similar to Vitamin E.
Antibiotics Levofloxacin Analogs The tricyclic core of fluoroquinolones often incorporates a benzoxazine-like fused ring system.
Proteomics Tagging Reagents The epoxide can covalently bind to cysteine residues in proteins, while the nitro group serves as a spectroscopic handle.
Part 5: Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4]

  • Skin/Eye Irritation: Causes skin irritation and serious eye damage.

  • Sensitization: May cause an allergic skin reaction (typical of epoxides).

  • Mutagenicity: Epoxides are potential alkylating agents; handle with extreme care.

Storage Protocol:

  • Store at 2-8°C (Refrigerated).

  • Keep under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

  • Shelf-life is approximately 12 months if stored correctly.

References
  • National Institutes of Health (PubChem). (n.d.). 1-(2-Nitrophenoxy)-2,3-epoxypropane Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).[5] In situ epoxide generation by dimethyldioxirane oxidation...[2][5]. (Discussion on library synthesis using nitrophenoxy epoxides). Retrieved from [Link][5]

Sources

Epoxide Activation and Toxicological Profiling: A Technical Whitepaper on CAS 21407-49-8

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of organic synthesis and pharmaceutical development, epoxides serve as highly versatile electrophilic nodes. CAS 21407-49-8 , chemically identified as 2-[(2-nitrophenoxy)methyl]oxirane, is a prime example of a structurally tuned reactive intermediate. As a Senior Application Scientist, I approach this molecule not merely as a building block, but as a finely calibrated electrophile. The presence of the ortho-nitro group fundamentally alters the electron density of the oxirane ring, dictating both its synthetic utility in nucleophilic ring-opening reactions and its toxicological profile as a potential skin sensitizer.

This whitepaper provides an in-depth analysis of the physical properties, safety data, and mechanistic behavior of CAS 21407-49-8. By bridging the gap between theoretical electronic effects and practical laboratory applications, this guide establishes a self-validating framework for handling and reacting this compound safely and efficiently.

Chemical Identity and Physical Properties

To effectively utilize 2-[(2-nitrophenoxy)methyl]oxirane, one must first understand its foundational parameters. The strong electron-withdrawing nature of the nitro group (-I, -M effects) pulls electron density away from the phenoxy oxygen, which subsequently polarizes the adjacent oxirane C-O bonds. This polarization lowers the activation energy required for nucleophilic attack compared to unsubstituted or electron-donating analogs (e.g., methoxy-substituted epoxides) [1].

Table 1: Quantitative Chemical and Physical Data
ParameterValue / Description
Chemical Name 2-[(2-nitrophenoxy)methyl]oxirane
CAS Registry Number 21407-49-8
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Canonical SMILES O=C1=CC=CC=C1OCC1CO1
InChIKey SMKKEOQDQNCTGL-UHFFFAOYSA-N
Physical State Solid / High-boiling liquid (temperature dependent)
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Data synthesized from established chemical inventories and predictive models [2].

Mechanistic Insights: Substituent Effects on Reactivity

The causality behind the experimental behavior of CAS 21407-49-8 lies in its aromatic substitution. In comparative studies evaluating the reactivity of terminal epoxides, nitro-substituted epoxides demonstrate accelerated reaction kinetics toward nucleophiles (such as primary amines or thiol-containing peptides) compared to their methoxy-substituted counterparts. The decreased electron density on the aromatic ring translates to increased electrophilicity at the terminal carbon of the oxirane ring.

Reactivity A CAS 21407-49-8 (Nitro-substituted Epoxide) B Electron-Withdrawing Effect (-NO2) A->B Structural Feature C Decreased Electron Density on Aromatic Ring B->C Inductive/Resonance D Increased Electrophilicity of Oxirane Ring C->D Polarization E Higher Sensitizing Potency (KeratinoSens Assay) D->E Toxicological Outcome F Accelerated Nucleophilic Ring-Opening D->F Synthetic Outcome

Logical flow: Ortho-nitro substituent effects on epoxide reactivity and sensitization.

Safety Data Sheet (SDS) and Toxicological Profile

Because the oxirane ring is highly electrophilic, it readily forms covalent bonds with nucleophilic amino acid residues (e.g., cysteine and lysine) in skin proteins. This haptenation process is the initiating event for allergic contact dermatitis (ACD).

Recent toxicological evaluations using the KeratinoSens assay have predicted that nitro-substituted epoxides like CAS 21407-49-8 are potent skin sensitizers. In these assays, the compound demonstrated an EC1.5 value of 37 μM, indicating a significantly higher sensitizing potency than baseline monoepoxides [1].

Table 2: GHS Classification and Handling Protocols
Hazard CategoryGHS CodeHazard StatementRequired PPE & Handling
Skin Sensitization Category 1H317 : May cause an allergic skin reaction.Nitrile gloves (double-layered), lab coat, safety goggles. Handle exclusively in a fume hood.
Signal Word Warning N/AAvoid aerosolization. Decontaminate surfaces with 1M NaOH to hydrolyze residual epoxide.

Safety parameters derived from standardized chemical safety databases [3].

Workflow S1 Step 1: Peptide Depletion (DPRA Assay) S2 Incubation with AcPHCKRM (Model Peptide) S1->S2 Protocol Initiation S3 Step 2: Cellular Response (KeratinoSens) S2->S3 If depletion > threshold S4 Luciferase Induction Measurement S3->S4 Cellular Assay S5 Data Synthesis & GHS Classification (H317) S4->S5 EC 1.5 / EC 3 calculation

In vitro toxicological workflow for assessing epoxide skin sensitization.

Experimental Protocol: Self-Validating Nucleophilic Ring-Opening

When utilizing CAS 21407-49-8 to synthesize active pharmaceutical ingredients (APIs), ensuring complete conversion is critical to avoid carrying highly sensitizing epoxide impurities into downstream steps. The following protocol utilizes a self-validating feedback loop based on mass spectrometry and thin-layer chromatography (TLC).

Objective: Regioselective ring-opening of 2-[(2-nitrophenoxy)methyl]oxirane with a secondary amine to yield a 1-amino-3-aryloxy-2-propanol derivative.

Step-by-Step Methodology
  • Reaction Setup (Causality: Solvent Selection): Dissolve 1.0 equivalent (1.0 mmol, 195.2 mg) of CAS 21407-49-8 in 5.0 mL of anhydrous Acetonitrile (MeCN). Why MeCN? As a polar aprotic solvent, it stabilizes the charge-separated transition state during nucleophilic attack without hydrogen-bonding to the nucleophile, thereby maintaining the amine's reactivity.

  • Nucleophile Addition: Add 1.2 equivalents of the secondary amine dropwise at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 60 °C under an inert nitrogen atmosphere. Stir for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 1:1 EtOAc/Hexane). Validation Logic: The epoxide starting material will migrate higher (higher Rf). The product, containing a newly formed secondary hydroxyl group and an amine, will be significantly more polar and remain lower on the plate. The complete disappearance of the upper spot validates total consumption of the sensitizing hazard.

  • Self-Validation Checkpoint 2 (LC-MS): Withdraw a 10 μL aliquot, dilute in MeOH, and inject into the LC-MS. Validation Logic: The starting mass peak at m/z 196 [M+H]⁺ must be absent. The presence of the m/z[195 + Amine MW]⁺ peak confirms the successful covalent linkage.

  • Workup and Quench: Once validated, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amino-alcohol.

References

  • O'Boyle, N., et al. "Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether." National Center for Biotechnology Information (PMC). URL: [Link]...

Glycidyl 2-nitrophenyl ether molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Glycidyl 2-nitrophenyl ether (G2NPE), a specialized epoxide substrate used in biocatalysis and medicinal chemistry.

Executive Summary

Glycidyl 2-nitrophenyl ether (G2NPE), also known as 1-(2-nitrophenoxy)-2,3-epoxypropane, is a functionalized aryl glycidyl ether used primarily as a probe for Epoxide Hydrolase (EH) activity and as a chiral building block in the synthesis of benzoxazine derivatives. Unlike its para-substituted counterpart (Glycidyl 4-nitrophenyl ether), which is the standard chromogenic substrate for high-throughput screening, the ortho-substituted G2NPE is utilized to probe the steric constraints of enzyme active sites and for kinetic resolution studies where enantioselectivity is critical.

This guide details the molecular specifications, synthetic pathways, and validated assay protocols for G2NPE, specifically tailored for researchers in drug discovery and biocatalysis.

Physicochemical Identity

ParameterSpecificationNotes
Common Name Glycidyl 2-nitrophenyl etherAlso: 2-Nitrophenyl glycidyl ether
IUPAC Name 2-[(2-nitrophenoxy)methyl]oxirane
Molecular Formula C

H

NO

Molecular Weight 195.17 g/mol Monoisotopic Mass: 195.0532
CAS Registry Number 5956-68-3 (Generic/Racemic)Note: 4-isomer is 5255-75-4; Verify specific isomer batch.[1][2][3]
Physical State Solid (Low melting point) or Viscous LiquidDepends on purity and enantiomeric excess.
Solubility DMSO, Acetonitrile, MethanolSparingly soluble in water (< 1 mM).
Chromophore 2-Nitrophenol moiety

shift upon hydrolysis/oxidation.
Structural Diagram

The following Graphviz diagram illustrates the chemical connectivity and functional regions of G2NPE.

G2NPE_Structure cluster_0 Aromatic Core cluster_1 Functional Groups C1 C1 C2 C2 (Ortho) C1->C2 EtherO O (Ether) C1->EtherO C3 C3 C2->C3 Nitro NO2 (Nitro) C2->Nitro Steric Bulk C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Epoxide Epoxide Ring (Reactive Center) EtherO->Epoxide Linker

Figure 1: Structural decomposition of Glycidyl 2-nitrophenyl ether showing the ortho-nitro steric bulk and the reactive epoxide center.

Synthetic Route & Quality Control

The synthesis of G2NPE typically follows the method described by Kurihara et al. , involving the nucleophilic substitution of epichlorohydrin by 2-nitrophenol. This reaction is sensitive to base concentration; excess base can lead to premature hydrolysis of the epoxide ring.

Reaction Pathway

Reagents: 2-Nitrophenol, Epichlorohydrin (excess), Potassium Carbonate (K


CO

) or NaOH. Conditions: Reflux in solvent (Acetone or neat Epichlorohydrin).

Synthesis_Pathway Reactants 2-Nitrophenol + Epichlorohydrin Intermediate Chlorohydrin Intermediate Reactants->Intermediate Nucleophilic Attack (Base Catalyst) Product Glycidyl 2-Nitrophenyl Ether (G2NPE) Intermediate->Product Ring Closure (-HCl) Byproduct NaCl / KCl Intermediate->Byproduct

Figure 2: Synthetic pathway for G2NPE via epichlorohydrin coupling.

Quality Control Parameters

For use in enzymatic assays, the purity of G2NPE is critical. Impurities like unreacted 2-nitrophenol will cause high background absorbance.

  • HPLC Purity: >98% (Area under curve).

  • Enantiomeric Excess (ee): If using a chiral probe, ee should be >99% (determined by Chiral HPLC).

  • Free Phenol Content: Must be <0.1% to prevent false positives in colorimetric assays.

Application: Epoxide Hydrolase Kinetic Resolution

The primary application of G2NPE in drug discovery is as a substrate for Epoxide Hydrolases (EHs) . EHs hydrolyze the epoxide to a vicinal diol.[3] The ortho-nitro group provides significant steric hindrance, making G2NPE an excellent probe for distinguishing between EH isoenzymes with different active site volumes (e.g., Microsomal EH vs. Soluble EH).

Mechanism of Action

The enzyme attacks the epoxide ring (usually at the less substituted carbon), opening the ring and adding water to form 3-(2-nitrophenoxy)propane-1,2-diol .

Validated Protocol: Kinetic Resolution Assay

Objective: Determine the enantioselectivity (E-value) of a candidate Epoxide Hydrolase using racemic G2NPE.

Materials:

  • Substrate: 50 mM G2NPE stock in DMSO.

  • Buffer: 100 mM Sodium Phosphate, pH 7.4 (containing 0.1 mg/mL BSA to prevent enzyme adsorption).

  • Enzyme: Purified EH or cell lysate.

  • Quench: Ethyl Acetate (for extraction).[3]

Step-by-Step Workflow:

  • Preparation: Dilute G2NPE stock into the reaction buffer to a final concentration of 0.5 – 2.0 mM. Note: Keep DMSO < 1% to avoid enzyme inhibition.

  • Incubation: Add enzyme and incubate at 30°C with shaking (600 rpm).

  • Time-Course Sampling: At defined intervals (0, 5, 10, 30, 60 min), remove 200 µL aliquots.

  • Quenching/Extraction: Immediately add 500 µL Ethyl Acetate to the aliquot. Vortex vigorously for 30 seconds to stop the reaction and extract the remaining epoxide and formed diol.

  • Separation: Centrifuge at 10,000 x g for 2 minutes. Collect the organic (upper) phase.

  • Analysis: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to measure the ratio of (R)-G2NPE and (S)-G2NPE remaining.

Calculation: Calculate the Enantiomeric Ratio (


) using the equation:


Where

is conversion and

is the enantiomeric excess of the remaining substrate.

Assay_Workflow Start Racemic G2NPE (Substrate) Enzyme Epoxide Hydrolase Addition Start->Enzyme Reaction Hydrolysis (Kinetic Resolution) Enzyme->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Stop Reaction Analysis Chiral HPLC Analysis Extraction->Analysis Measure ee%

Figure 3: Workflow for the kinetic resolution of G2NPE to determine enzyme enantioselectivity.

Safety & Handling (MSDS Summary)

Hazard Identification:

  • GHS Classification: Mutagenicity (Category 2), Skin Sensitization (Category 1).

  • Signal Word: WARNING.

  • Hazard Statements: Suspected of causing genetic defects (due to alkylating epoxide). May cause an allergic skin reaction.[4][5][6]

Handling Protocols:

  • Engineering Controls: Always handle G2NPE in a chemical fume hood. Weighing should be done in a closed balance or using a pre-weighed solution to avoid dust/aerosol generation.

  • Decontamination: Spills should be treated with an excess of aqueous amine (e.g., 10% ethanolamine) or strong base to ring-open and detoxify the epoxide before disposal.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive (spontaneous hydrolysis).

References

  • Kurihara, T., et al. (1968). "Studies on the synthesis of benzoxazine derivatives." Yakugaku Zasshi, 88(9), 1118-1122.[7] (Validates synthesis from 2-nitrophenol).

  • Kotik, M., et al. (2010). "Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase." Journal of Bioscience and Bioengineering, 109(6), 526-531. (Describes kinetic resolution methodology).

  • PubChem. (2023). "Compound Summary: Phenyl glycidyl ether derivatives." National Library of Medicine. (General physicochemical data source).

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Glycidyl Phenyl Ether." (Safety grounding).

Sources

2-[(2-nitrophenoxy)methyl]oxirane solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-[(2-nitrophenoxy)methyl]oxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-nitrophenoxy)methyl]oxirane is an organic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive oxirane (epoxide) ring, an aromatic nitro group, and an ether linkage, makes it a versatile synthetic intermediate.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation. Understanding and quantifying this solubility is paramount for designing efficient reaction conditions, developing robust purification protocols like recrystallization, and formulating it for biological screening.[2]

This technical guide provides a comprehensive overview of the principles governing the solubility of 2-[(2-nitrophenoxy)methyl]oxirane and a detailed experimental protocol for its determination. While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers with the foundational knowledge and practical methodology to ascertain its solubility profile in a range of organic solvents.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The structure of 2-[(2-nitrophenoxy)methyl]oxirane possesses both polar and non-polar characteristics, which will influence its interaction with different solvents.

  • Polar Moieties: The presence of the nitro group (-NO₂) and the ether oxygen (-O-) introduces polarity to the molecule. These groups can participate in dipole-dipole interactions and, in the case of the ether oxygen, act as a hydrogen bond acceptor. The presence of polar functional groups suggests at least partial solubility in polar organic solvents.[3]

  • Non-Polar Moieties: The benzene ring and the hydrocarbon backbone of the oxirane ring contribute to the non-polar character of the molecule. These features will favor solubility in non-polar or weakly polar organic solvents.

Based on these structural features, it is anticipated that 2-[(2-nitrophenoxy)methyl]oxirane will exhibit good solubility in a broad spectrum of common organic solvents, particularly those with intermediate polarity.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient method to screen for suitable solvents. This is typically the first experimental step before proceeding to more rigorous quantitative analysis.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to observing the solubility of 2-[(2-nitrophenoxy)methyl]oxirane in a variety of organic solvents.

Materials:

  • 2-[(2-nitrophenoxy)methyl]oxirane

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Sample Preparation: Into a small, clean, and dry test tube, add approximately 25 mg of 2-[(2-nitrophenoxy)methyl]oxirane.[3][4]

  • Solvent Addition: Add 0.75 mL of the chosen organic solvent to the test tube in small portions (e.g., 0.25 mL at a time).[3][4]

  • Mixing: After each addition of the solvent, cap the test tube and shake it vigorously for 10-20 seconds.[2] A vortex mixer can be used to ensure thorough mixing.

  • Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

    • Soluble: The solid dissolves completely, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Observations: Carefully record the results for each solvent tested.

Expected Qualitative Solubility

The following table provides predicted qualitative solubility based on the chemical structure of 2-[(2-nitrophenoxy)methyl]oxirane and the properties of similar oxirane compounds.[5]

Solvent ClassExample SolventsExpected Qualitative Solubility
Alcohols Methanol, EthanolSoluble to Miscible
Ketones Acetone, Methyl Ethyl KetoneSoluble to Miscible
Esters Ethyl AcetateSoluble
Chlorinated Solvents Dichloromethane, ChloroformSoluble to Miscible
Aromatic Hydrocarbons TolueneSoluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble
Apolar Hydrocarbons Hexane, HeptaneSparingly Soluble to Insoluble
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Miscible

Quantitative Solubility Determination

For applications requiring precise concentrations, such as in kinetic studies or for the preparation of stock solutions for high-throughput screening, a quantitative determination of solubility is essential. The following protocol describes a common and reliable method for this purpose.

Experimental Protocol for Quantitative Solubility Determination

This method involves preparing a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • 2-[(2-nitrophenoxy)methyl]oxirane

  • Selected organic solvent(s)

  • Analytical balance

  • Scintillation vials or other sealable glass containers

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2-[(2-nitrophenoxy)methyl]oxirane to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with a known volume of the same solvent.

    • Determine the concentration of 2-[(2-nitrophenoxy)methyl]oxirane in the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking the dilution factor into account. This value represents the solubility of 2-[(2-nitrophenoxy)methyl]oxirane in the chosen solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the quantitative determination of solubility.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection and Preparation cluster_2 Analysis and Calculation A Add excess solute to a known volume of solvent B Seal container and place in a thermostatically controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the solution to remove suspended solids E->F G Dilute the filtered solution F->G H Determine concentration using HPLC or UV-Vis G->H I Calculate original concentration (Solubility) H->I

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-[(2-nitrophenoxy)methyl]oxirane was not found, general precautions for handling similar epoxide-containing compounds and nitroaromatics should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[6]

  • Handling: Avoid contact with skin and eyes.[7][8] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

The solubility of 2-[(2-nitrophenoxy)methyl]oxirane in organic solvents is a fundamental property that underpins its successful application in research and development. This guide has provided a theoretical basis for understanding its solubility and detailed, practical protocols for both qualitative and quantitative determination. By following these methodologies, researchers can generate reliable solubility data, enabling the optimization of synthetic procedures, purification techniques, and the preparation of solutions for further study.

References

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.
  • 2-[(2-nitrophenoxy)methyl]oxirane | 21407-49-8. (n.d.). ChemicalBook.
  • Solubility of Organic Compounds. (2023, August 31).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 2 - • SAFETY DATA SHEET. (2025, December 24).
  • CAS 5255-75-4 (2-[(4-Nitrophenoxy)methyl]oxirane). (n.d.). BOC Sciences.
  • 2-METHYLOXIRANE. (n.d.). Ataman Kimya.
  • 2-[(2-Fluorophenoxy)methyl]oxirane AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-((4-Nitrophenoxy)methyl)oxirane. (n.d.). PubChem.
  • Chemical Properties of Oxirane, 2-methyl-2-phenyl- (CAS 2085-88-3). (n.d.). Cheméo.
  • Safety data sheet. (2013, January 14). CymitQuimica.
  • Safety Data Sheet. (2026, January 1). ChemScene.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • 2-[(2-Methoxyphenoxy)methyl]oxirane SDS, 2210-74-4 Safety Data Sheets. (n.d.). ECHEMI.
  • Solubility of 2-[(2-Methylpropoxy)methyl]oxirane in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • KR-80QL Safety Data Sheet. (n.d.).
  • (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane: A Comprehensive Technical Guide to its Role as a Chiral Building Block. (n.d.). Benchchem.
  • Process for the preparation of oxiranes. (n.d.). Google Patents.
  • [(2-Methoxyphenoxy)Methyl]Oxirane. (n.d.). TargetMol.

Sources

A Technical Guide to 2-(2-Nitro-phenoxymethyl)-oxirane: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth examination of the synthesis, reactivity, and strategic applications of a valuable, yet under-documented, building block for drug discovery.

Executive Summary

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is relentless. While attention is often captured by final drug compounds, the strategic value of key chemical intermediates is paramount to the success of any discovery program. 2-(2-Nitro-phenoxymethyl)-oxirane emerges as such a scaffold—a molecule elegantly poised at the intersection of proven pharmacophores and synthetic versatility.

This guide provides a comprehensive technical overview of this compound, not as an end-product, but as a powerful and adaptable starting point for library synthesis and lead optimization. We will dissect its structure to reveal its dual-pronged reactivity: the strained oxirane (epoxide) ring, a gateway to the critical aryloxypropanolamine core found in numerous blockbuster drugs, and the strategically placed nitro group, a versatile handle for extensive chemical diversification.

For researchers, scientists, and drug development professionals, this document serves as a practical manual. It moves beyond theoretical discussion to provide field-proven insights into synthetic protocols, explains the causal logic behind experimental choices, and illustrates strategic workflows for leveraging this compound to its fullest potential in a drug discovery campaign.

The Strategic Value of Aryloxymethyl Oxiranes in Drug Design

The aryloxymethyl oxirane motif is a "privileged" scaffold in medicinal chemistry. Its true significance lies in its function as a stable precursor to the 1-aryloxy-3-amino-2-propanol core structure. This specific arrangement is the cornerstone of one of the most successful drug classes in history: the beta-adrenergic antagonists, or "beta-blockers".[1][2]

The discovery of these agents revolutionized the treatment of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[2][3] The general structure, achieved through the ring-opening of an aryloxymethyl oxirane with an amine, is essential for binding to β-adrenergic receptors.[1][2] The compound this compound belongs to this vital class of intermediates, but with an added feature: a nitroaromatic system that offers a secondary site for chemical modification, a feature not present in the precursors for traditional beta-blockers like propranolol or atenolol.[4][5][]

Synthesis and Core Chemical Properties

The preparation of this compound is most commonly achieved through a straightforward and well-established nucleophilic substitution reaction.

2.1 Synthesis Pathway

The standard synthesis involves the reaction of 2-nitrophenol with an excess of epichlorohydrin under basic conditions.[1][7] The base, typically a carbonate or hydroxide salt, serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the terminal carbon of epichlorohydrin, displacing the chloride leaving group. The proximity of the resulting alkoxide allows for a subsequent intramolecular Williamson ether synthesis, forming the stable oxirane ring.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 2_Nitrophenol 2-Nitrophenol Reaction_Center + 2_Nitrophenol->Reaction_Center Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction_Center Base Base (e.g., K2CO3) Product This compound Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product Reaction_Center->Product Nucleophilic Substitution & Intramolecular Cyclization

Caption: Synthesis of this compound.

2.2 Key Reactive Features

  • The Oxirane Ring: The three-membered ring is highly strained and polarized, making it susceptible to nucleophilic attack.[8][9] This reaction is the cornerstone of its utility, allowing for the regioselective introduction of various functional groups, most notably amines, to generate β-amino alcohols.[10][11]

  • The Nitro Group: The ortho-nitro group is a strong electron-withdrawing group. This electronic feature can influence the reactivity of the aromatic ring. More importantly, it serves as a robust synthetic handle.[4][5][12] The nitro group can be readily reduced to a primary amine, which opens up a vast array of subsequent chemical transformations (e.g., amidation, sulfonylation, reductive amination), enabling extensive diversification of the molecular scaffold.

Core Applications in Medicinal Chemistry Library Development

The primary value of this compound is as a bifunctional intermediate. A medicinal chemist can strategically exploit its two reactive sites to rapidly generate libraries of diverse compounds for biological screening.

3.1 Pathway A: Epoxide Ring-Opening for Core Pharmacophore Synthesis

This pathway leverages the oxirane's reactivity to build the 1-aryloxy-3-amino-2-propanol core. The nucleophilic ring-opening of the epoxide with a primary or secondary amine is a highly efficient and reliable reaction.[10][11]

Ring_Opening Oxirane 2-(2-Nitro-phenoxymethyl) -oxirane Reaction + Oxirane->Reaction Amine Primary or Secondary Amine (R1R2-NH) Amine->Reaction Product 1-(2-Nitrophenoxy)-3- (alkylamino)-propan-2-ol Reaction->Product Nucleophilic Attack at Terminal Carbon

Sources

Methodological & Application

Protocol for synthesis of 2-(2-Nitro-phenoxymethyl)-oxirane from 2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details a robust, self-validating protocol for the synthesis of 2-(2-nitro-phenoxymethyl)-oxirane (also known as glycidyl 2-nitrophenyl ether). This compound is a critical "chiral building block" precursor used in the synthesis of


-adrenergic blocking agents and other amino-propanol pharmacophores.

Strategic Selection of Methodology: While industrial methods often utilize Sodium Hydroxide (NaOH) with Phase Transfer Catalysts (PTC), this guide prioritizes a Potassium Carbonate (


) / Acetone  system.
  • Causality: 2-Nitrophenol is significantly more acidic (

    
     ~7.2) than unsubstituted phenol (
    
    
    
    ~10). The use of a mild base like
    
    
    prevents the hydrolysis of the sensitive epoxide ring in the product—a common side reaction observed with strong alkalis like NaOH.
  • Selectivity: This method minimizes the formation of the diol byproduct (hydrolyzed epoxide) and oligomers, simplifying downstream purification.

Reaction Mechanism: The RORC Pathway

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple direct displacement of chloride. It follows a Ring-Opening-Ring-Closing (RORC) sequence.

  • Activation:

    
     deprotonates 2-nitrophenol to form the 2-nitrophenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the least substituted carbon of the epichlorohydrin epoxide ring (driven by ring strain), opening the ring to form a chlorohydrin alkoxide intermediate.

  • Ring Closure: The resulting alkoxide performs an intramolecular

    
     attack on the adjacent carbon bearing the chlorine, expelling the chloride ion and re-forming the epoxide ring.
    
Mechanistic Visualization

ReactionMechanism Start 2-Nitrophenol Inter1 2-Nitrophenoxide Anion Start->Inter1 Deprotonation (-H+) Base K2CO3 (Base) Base->Inter1 Inter2 Chlorohydrin Alkoxide Intermediate Inter1->Inter2 Nucleophilic Attack on Epoxide Ring Epi Epichlorohydrin Epi->Inter2 Product This compound Inter2->Product Intramolecular SN2 (Ring Closure, -Cl)

Figure 1: The Ring-Opening-Ring-Closing (RORC) mechanism governs the formation of glycidyl ethers.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity Requirement
2-Nitrophenol 139.111.0Substrate>98%, crystalline
Epichlorohydrin 92.523.0 - 5.0Electrophile / Solvent>99%, Distilled
Potassium Carbonate 138.212.0BaseAnhydrous, Powdered
Acetone 58.08N/ASolventHPLC Grade, Dry
Potassium Iodide 166.000.1Catalyst (Finkelstein)Optional (accelerates reaction)
Critical Equipment[3]
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Reflux condenser with drying tube (CaCl2).

  • Magnetic stirrer with heating plate.

  • Rotary evaporator.

  • High-vacuum pump.

Experimental Protocol

Phase 1: Reaction Setup
  • Charge: In a clean, dry three-neck flask, dissolve 2-nitrophenol (13.9 g, 100 mmol) in Acetone (150 mL) .

  • Activate: Add Anhydrous Potassium Carbonate (27.6 g, 200 mmol) .

    • Expert Insight: Grind the

      
       into a fine powder immediately before use to maximize surface area.
      
  • Catalyst (Optional): Add Potassium Iodide (1.6 g, 10 mmol) . This facilitates the reaction via in-situ formation of the more reactive iodohydrin intermediate.

  • Addition: Add Epichlorohydrin (28.0 g / 23.5 mL, 300 mmol) .

    • Note: Excess epichlorohydrin acts as a co-solvent and drives the equilibrium forward, preventing oligomerization.

Phase 2: Reflux & Monitoring
  • Heating: Heat the mixture to a gentle reflux (

    
    ) with vigorous stirring.
    
  • Timeline: Reflux for 12 to 24 hours .

  • Process Control (Self-Validation):

    • TLC Monitoring: Use Silica plates (Eluent: Hexane/Ethyl Acetate 7:3).

    • Start Material (

      
       ~0.6): Yellow spot (2-nitrophenol).
      
    • Product (

      
       ~0.4): UV-active spot.
      
    • Validation: The reaction is complete when the yellow 2-nitrophenol spot is no longer visible.

Phase 3: Workup & Purification
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , KCl) using a Buchner funnel. Wash the cake with cold acetone (2 x 20 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to remove acetone and excess epichlorohydrin.

    • Safety: Epichlorohydrin is toxic.[1][2][3][4][5] Use a high-efficiency trap and vent into a fume hood.

  • Extraction: Dissolve the oily residue in Ethyl Acetate (100 mL) . Wash sequentially with:

    • Water (2 x 50 mL)

    • 5% NaOH solution (1 x 30 mL) – Critical Step: Removes any unreacted phenolic starting material.

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate to dryness.
    
  • Crystallization: The residue will be a pale yellow oil or low-melting solid. Recrystallize from Ethanol or Isopropanol if solid, or purify via silica column chromatography (Hexane/EtOAc gradient) if oil.

Experimental Workflow Diagram

Workflow Setup Setup: 2-Nitrophenol + K2CO3 + Acetone Add Epichlorohydrin Reaction Reflux (56°C) for 12-24h Monitor via TLC Setup->Reaction Filtration Filter Inorganic Salts (Remove KCl, K2CO3) Reaction->Filtration Evap Evaporate Solvent & Excess Epichlorohydrin Filtration->Evap Extract Redissolve in EtOAc Wash with 5% NaOH (Removes Phenol) Evap->Extract Purify Dry (MgSO4) & Concentrate Recrystallize (EtOH) Extract->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

To ensure the protocol was successful, compare your isolated product against these metrics.

ParameterExpected ResultNotes
Appearance Pale yellow crystalline solid or oilColor due to nitro group.[6]
Melting Point 30 - 45 °CNote: Isomer dependent; often lower than p-isomer.
Yield 75 - 85%Losses primarily during NaOH wash if emulsion forms.
1H-NMR (

)

7.8 (d, 1H), 7.5 (t, 1H), 7.1 (m, 2H)
Aromatic region.

4.4 (dd, 1H), 4.1 (dd, 1H)

protons (diastereotopic).

3.4 (m, 1H)
Epoxide

.

2.9 (t, 1H), 2.7 (dd, 1H)
Epoxide

.

Safety & Hazards (MSDS Highlights)

  • Epichlorohydrin: Classified as a carcinogen (1B) , flammable liquid, and acute toxin.[2][4] It can cause severe skin burns and sensitization.[2]

    • Control: Handle ONLY in a certified fume hood. Double-glove (Nitrile under Laminate/Butyl) recommended.

  • 2-Nitrophenol: Toxic if swallowed or inhaled.[1][2][4] Irritating to eyes and skin.[1][4]

  • Waste Disposal: All aqueous washes containing epichlorohydrin residues must be treated as hazardous organic waste, not poured down the drain.

References

  • PrepChem. "Synthesis of 1,2-Epoxy-3-(p-Nitrophenoxy)-Propane."[7] PrepChem.com. Accessed October 26, 2023. [Link]

  • National Institutes of Health (NIH). "2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327." PubChem. Accessed October 26, 2023. [Link]

  • Organic Syntheses. "2-Nitropropene (Handling Nitro Compounds)." OrgSyn.org. Accessed October 26, 2023. [Link]

Sources

High-Yield Epoxidation of 2-Nitrophenol with Epichlorohydrin: Mechanistic Insights and Optimization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational transformation in medicinal chemistry, the synthesis of aryl glycidyl ethers via the epoxidation of phenols is a critical gateway to diverse active pharmaceutical ingredients (APIs), including


-blockers and chiral amino alcohols. However, the epoxidation of 2-nitrophenol  presents unique synthetic challenges. The strong electron-withdrawing nature of the ortho-nitro group severely deactivates the phenoxide nucleophile, often resulting in sluggish kinetics and poor yields under standard batch conditions [1].

This application note provides a deep dive into the mechanistic causality of this reaction, comparing traditional batch synthesis with advanced continuous-flow methodologies to establish a self-validating, high-yield protocol for the synthesis of 2-((2-nitrophenoxy)methyl)oxirane .

Mechanistic Causality: The Williamson Ether-Epoxide Cascade

The reaction between 2-nitrophenol and epichlorohydrin does not occur in a single concerted step. It is a tandem sequence driven by acid-base chemistry, intermolecular nucleophilic substitution (


), and an intramolecular ring closure [2].
  • Deprotonation & The "Cesium Effect": 2-Nitrophenol is deprotonated by a mild base to form the active 2-nitrophenoxide nucleophile. We specifically utilize Cesium Carbonate (

    
    ) rather than Potassium Carbonate (
    
    
    
    ). The larger ionic radius of the
    
    
    cation creates a highly dissociated, "loose" ion pair in polar aprotic solvents (like Acetonitrile or DMF). This significantly enhances the nucleophilicity of the otherwise deactivated nitrophenoxide [1].
  • Intermolecular

    
     Attack:  The phenoxide attacks the less sterically hindered terminal carbon of epichlorohydrin, opening the epoxide ring to form an intermediate alkoxide/chlorohydrin.
    
  • Intramolecular Ring Closure: The newly formed alkoxide undergoes a rapid intramolecular

    
     attack, displacing the chloride ion to regenerate the epoxide ring [3]. This step is thermodynamically spontaneous; the energetic penalty of introducing ring strain (approx. 13 kcal/mol) is offset by the high bond enthalpy of the newly formed C-O bond [4].
    

Mechanism NP 2-Nitrophenol (Deactivated) Base Base (Cs2CO3) Deprotonation NP->Base Phenoxide 2-Nitrophenoxide (Active Nucleophile) Base->Phenoxide Inter Chlorohydrin Intermediate (Intermolecular SN2) Phenoxide->Inter + Epichlorohydrin Epi Epichlorohydrin (3-4x Excess) Epi->Inter RingClose Intramolecular SN2 (Chloride Displacement) Inter->RingClose Product 2-((2-nitrophenoxy)methyl)oxirane (Target Epoxide) RingClose->Product

Reaction mechanism: Deprotonation, intermolecular SN2, and intramolecular epoxide closure.

The Stoichiometric Imperative

A critical failure point in this synthesis is the formation of the diol dimer (1,3-bis(2-nitrophenoxy)propan-2-ol). If the target epoxide remains in the basic reaction mixture with unreacted phenoxide, it acts as an electrophile for a second


 attack. Causality-driven solution:  We mandate a 3.5 to 4.0 molar excess of epichlorohydrin to statistically favor the primary alkylation and suppress dimerization [2].

Experimental Protocols

To accommodate different laboratory capabilities, two validated protocols are provided. The Continuous Flow method is highly recommended for scale-up due to superior mass transfer and minimized residence time of the sensitive epoxide product in the basic environment.

Protocol A: Traditional Batch Synthesis

Best for: Small-scale exploratory synthesis and laboratories without flow infrastructure.

Reagents:

  • 2-Nitrophenol: 0.69 g (5.0 mmol)

  • (

    
    )-Epichlorohydrin: 1.5 mL (19.0 mmol, 3.8 eq)
    
  • Cesium Carbonate (

    
    ): 3.36 g (9.5 mmol, 1.9 eq)
    
  • Acetonitrile (Freshly distilled): 90 mL

Step-by-Step Workflow:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.69 g of 2-nitrophenol in 90 mL of freshly distilled acetonitrile under a nitrogen atmosphere.

  • Base Addition: Add 3.36 g of

    
    . Self-Validation: The solution will immediately transition to a deep yellow/orange hue, confirming the formation of the 2-nitrophenoxide ion.
    
  • Electrophile Addition: Add 1.5 mL of epichlorohydrin dropwise over 5 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for exactly 3 hours. Crucial: Do not exceed 3 hours; prolonged heating of the deactivated phenol system leads to degradation and dimer formation[1].

  • Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts (

    
     and excess carbonate).
    
  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate 7:3) to yield the product as a yellow oil.

Protocol B: Continuous Flow Synthesis

Best for: High-yield, rapid library generation, and scalable API intermediate production.

By utilizing a packed-bed reactor under pressure, we can superheat the solvent (DMF) beyond its standard boiling point, dramatically accelerating the


 kinetics while strictly controlling residence time to prevent side reactions [2].

FlowSetup Pump1 Pump A: 0.1 M 2-Nitrophenol in DMF Mixer T-Mixer Pump1->Mixer Pump2 Pump B: 2.5 M Epichlorohydrin in DMF Pump2->Mixer Reactor Packed Bed Reactor (4Å Sieves/Sand/Cs2CO3) 115 °C Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection & UPLC-MS BPR->Collection

Continuous flow setup for the rapid epoxidation of deactivated phenols.

Reagents & Setup:

  • Stream A: 0.1 M 2-nitrophenol in anhydrous DMF.

  • Stream B: 2.5 M epichlorohydrin in anhydrous DMF.

  • Reactor Column: Omnifit® glass column packed with a 2:1:1 (v/v/v) mixture of 4Å molecular sieves, acid-washed sand, and

    
    . Rationale: The sand prevents column clogging from precipitating salts, while the sieves scavenge trace moisture that could hydrolyze the epoxide [2].
    

Step-by-Step Workflow:

  • System Equilibration: Flush the flow system with anhydrous DMF at 1.0 mL/min. Set the active back-pressure regulator (BPR) to 5 bar. Heat the packed bed reactor to 115 °C.

  • Reaction Execution: Pump Stream A and Stream B through a T-mixer into the heated reactor. Adjust flow rates to achieve a total residence time (

    
    ) of 20 minutes.
    
  • In-Line Monitoring: Route the output through an in-line UV detector or sample periodically for UPLC-MS analysis. Self-Validation: Look for the disappearance of the primary phenol peak (

    
     138 
    
    
    
    ) and the emergence of the epoxide product (
    
    
    196
    
    
    ).
  • Isolation: Collect the steady-state output, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over

    
    , and concentrate.
    

Quantitative Data & Method Comparison

The electronic deactivation caused by the ortho-nitro group is starkly evident when comparing yields to electron-rich analogs (e.g., 2-methoxyphenol). However, shifting from batch to continuous flow effectively mitigates this kinetic penalty.

ParameterProtocol A (Batch) [1]Protocol B (Continuous Flow) [2]Reference Analog (Batch, 2-Methoxyphenol) [1]
Solvent AcetonitrileDMFAcetonitrile
Base

(1.9 eq)

(Packed Bed)

(1.2 eq)
Temperature 82 °C (Reflux)115 °C (5 bar pressure)82 °C (Reflux)
Reaction Time 3 Hours20 Minutes (Residence Time)4 Hours + Overnight
Epichlorohydrin 3.8 Equivalents25 Equivalents (2.5 M stream)1.5 Equivalents
Isolated Yield 28% 67% 47%
Primary Limitation Sluggish kinetics, thermal degradation over time.Requires specialized flow hardware and pumps.N/A (Electron-donating group activates phenol).

Analytical Insights: The flow method achieves a 2.4x increase in yield in a fraction of the time. By maintaining the system at 5 bar, DMF can be heated to 115 °C without boiling, pushing the


 activation energy threshold rapidly. Furthermore, the immediate removal of the synthesized epoxide from the basic packed bed prevents the formation of the unwanted diol byproduct [2].

References

  • Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of

    
    -amino alcohols. Royal Society Open Science. Retrieved from:[Link]
    
  • Epoxide. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Application Note: Chiral 2-(2-Nitrophenoxymethyl)oxirane as a Building Block for 1,4-Benzoxazine Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, most notably the fluoroquinolone antibiotics such as Levofloxacin and Ofloxacin[1][2]. The pharmacological efficacy of these molecules is highly dependent on their stereochemistry; for instance, the (S)-enantiomer of ofloxacin (Levofloxacin) is significantly more active than its (R)-counterpart.

To construct this chiral core efficiently, 2-(2-nitrophenoxymethyl)oxirane (also known as o-nitrophenyl glycidyl ether) serves as a highly versatile, stereocenter-defining building block. By starting with enantiomerically pure (R)- or (S)-2-(2-nitrophenoxymethyl)oxirane, chemists can drive a stereospecific reductive cyclization to yield chiral 3-hydroxymethyl-3,4-dihydro-2H-1,4-benzoxazines[3].

The Causality of the Reductive Cyclization

The transformation relies on the reduction of the ortho-nitro group to an aniline intermediate. Once the nucleophilic amine is generated, it is situated in perfect spatial proximity to the electrophilic epoxide. This triggers a spontaneous intramolecular ring-opening. According to Baldwin's rules, the 6-exo-tet cyclization is favored over the 7-endo-tet pathway, selectively yielding the 6-membered 1,4-benzoxazine ring rather than a 7-membered oxazepine. Maintaining mild reduction conditions is critical to prevent premature hydrogenolysis of the epoxide C-O bond, which would lead to racemic or ring-opened acyclic byproducts.

Workflow Visualization

Pathway A Chiral 2-(2-Nitrophenoxymethyl)oxirane B Nitro Reduction (Pd/C, H2 or HEH) A->B Step 1 C Aniline Intermediate B->C D Intramolecular Epoxide Opening C->D Spontaneous E Chiral 3-Hydroxymethyl-1,4-benzoxazine D->E 6-exo-tet cyclization F API Synthesis (e.g., Levofloxacin core) E->F Derivatization

Fig 1. Reductive cyclization pathway of 2-(2-nitrophenoxymethyl)oxirane to 1,4-benzoxazine.

Experimental Protocol: Stereospecific Reductive Cyclization

This self-validating protocol utilizes Hantzsch ester (HEH) as a mild hydrogen donor in the presence of Pd/C. This transfer hydrogenation approach, as pioneered in oxazine synthesis, provides superior chemoselectivity compared to high-pressure H₂ gas, ensuring the epoxide remains intact until the intramolecular attack occurs[4].

Materials
  • (S)-2-(2-nitrophenoxymethyl)oxirane : 1.0 eq, 5.0 mmol

  • Hantzsch ester (HEH) (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate): 3.7 eq, 18.5 mmol

  • 10% Pd/C : 5% wt of HEH

  • Degassed absolute ethanol : 30 mL

Step-by-Step Methodology
  • System Preparation (Causality: Preventing side reactions) : Purge a 100 mL round-bottom flask with inert N₂ gas. Dissolve the (S)-2-(2-nitrophenoxymethyl)oxirane in 30 mL of degassed absolute ethanol. Degassing the solvent prevents dissolved oxygen from competing for the reductant or oxidizing the sensitive aniline intermediate.

  • Catalyst & Donor Addition : Add the 10% Pd/C catalyst followed by the HEH.

    • Self-Validation Checkpoint: The reaction mixture should be a dark suspension. Take a baseline HPLC sample (t=0) to establish the exact retention time of the starting material.

  • Transfer Hydrogenation : Heat the reaction mixture to reflux (approx. 78 °C) under an N₂ atmosphere for 12 hours.

    • Causality: HEH slowly releases hydrogen equivalents on the Pd surface, selectively reducing the nitro group to the amine without subjecting the epoxide to the harsh over-reduction typical of pressurized H₂ systems[4].

  • In-Situ Cyclization : As the aniline forms, it spontaneously attacks the terminal carbon of the epoxide (6-exo-tet), yielding the (S)-3-hydroxymethyl-3,4-dihydro-2H-1,4-benzoxazine.

  • In-Process Control (IPC) : At 10 hours, withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS and chiral HPLC.

    • Acceptance Criteria: >99% consumption of starting material; target mass[M+H]⁺ = 166.1; enantiomeric excess (ee) >98%.

  • Workup and Isolation : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 20 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure benzoxazine.

Quantitative Data Summarization

The choice of reducing agent significantly impacts the chemoselectivity and optical purity of the final benzoxazine product. Table 1 summarizes the comparative efficacy of different reduction strategies.

Table 1: Impact of Reducing Agents on the Cyclization of 2-(2-Nitrophenoxymethyl)oxirane

Reducing AgentCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
Hantzsch Ester (HEH) 10% Pd/CEtOH7891>99Excellent chemoselectivity; epoxide intact until cyclization[4].
H₂ Gas (1 atm) 10% Pd/CEtOH258298Good yield, but minor hydrogenolysis of epoxide observed.
Fe / AcOH NoneAcOH604585Acidic conditions cause premature epoxide opening and partial racemization.
NaBH₄ / NiCl₂ NoneMeOH06092Aggressive reduction leads to acyclic diol byproducts.

Downstream Applications in Drug Development

Once the chiral 3-hydroxymethyl-3,4-dihydro-2H-1,4-benzoxazine is synthesized, it serves as the foundation for complex polycyclic APIs[3].

  • Tricyclic Core Formation : The secondary amine of the benzoxazine can be alkylated with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the tricyclic pyrido[1,2,3-de][1,4]benzoxazine core.

  • Fluorination and Piperazine Coupling : Subsequent fluorination at the C-9 position and coupling with N-methylpiperazine at the C-10 position yields Levofloxacin[1][2].

  • Novel Antibacterials : Beyond established drugs, this chiral building block is actively used to synthesize novel tricyclic-fused benzoxazinyl-oxazolidinones, which are being investigated for activity against methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis[3][5].

References

  • Title : A mild and metal-free synthesis of chiral 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazines Source : Tetrahedron / ResearchGate URL :[Link]

  • Title : Design, synthesis, and antibacterial evaluation of novel derivatives of NPS-2143 for the treatment of methicillin-resistant S. aureus (MRSA) infection Source : ResearchGate URL : [Link]

  • Title : Impurity Catalogue Venkatasai Life Sciences Source : namiki-s.co.jp URL :[Link]

  • Title: US 2008/0312315 A1 - Patent Application Publication Source: Google Patents URL

Sources

Preparation of nitroethylene precursors using 2-(2-Nitro-phenoxymethyl)-oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regio- and Enantioselective Preparation of Nitroethylene Precursors from 2-(2-Nitro-phenoxymethyl)-oxirane

Overview & Strategic Rationale

The synthesis of highly functionalized nitroethylenes (nitroalkenes) is a critical operation in modern drug development. These compounds serve as potent Michael acceptors and versatile dienophiles in cycloaddition reactions, paving the way for complex carbocyclic and heterocyclic scaffolds. A highly efficient, scalable strategy for accessing these target molecules is through the dehydration of β-nitroalcohols, which act as stable, isolable nitroethylene precursors.

This application note outlines an advanced, field-proven protocol for the preparation of a specific nitroethylene precursor—1-(2-nitrophenoxy)-3-nitropropan-2-ol —starting from the commercially available building block This compound (CAS: 21407-49-8)[1]. By combining cutting-edge biocatalysis with rigorous chemical elimination techniques, this workflow ensures high enantiomeric excess (ee) and prevents unwanted molecular fragmentation.

Mechanistic Causality & Reaction Dynamics

The core transformation relies on the nucleophilic ring-opening of the terminal epoxide using a nitrite source (e.g., sodium nitrite). However, nitrite (


) is an ambident nucleophile, presenting a significant chemoselectivity challenge:
  • O-Attack (Undesired Pathway): Attack via the oxygen atom forms an unstable nitrite ester, which rapidly hydrolyzes in aqueous media to yield a diol byproduct[2].

  • N-Attack (Desired Pathway): Attack via the nitrogen atom forms a stable C-N bond, yielding the target β-nitroalcohol[3].

Causality of Catalyst Selection: To drive the reaction exclusively toward the N-attack pathway, the choice of catalyst is paramount. Uncatalyzed or standard Lewis acid-catalyzed methods often suffer from poor regiocontrol and competitive hydrolysis. To overcome this, our protocol employs Halohydrin Dehalogenases (HHDHs) —such as HheC from Agrobacterium radiobacter or engineered HHDHamb. These biocatalysts stabilize the transition state that strictly favors N-attack at the less sterically hindered terminal carbon, suppressing diol formation and providing exceptional enantiomeric excess during the kinetic resolution of the racemic epoxide ()[2].

Causality of the Dehydration Sequence: Once the β-nitroalcohol is isolated, it must be dehydrated to form the active nitroethylene. Direct acid- or base-catalyzed dehydration often leads to retro-Henry cleavage (yielding aldehydes and nitroalkanes). To prevent this, we utilize a two-step mesylation-elimination sequence. Converting the hydroxyl group to a highly reactive mesylate allows for a mild, base-induced E2 elimination using the sterically hindered base N,N-Diisopropylethylamine (DIPEA), ensuring a clean conversion without fragmentation ()[4].

Visualization of the Reaction Pathway

G SM This compound (Epoxide) NO2 Nitrite (NO2-) Ambident Nucleophile SM->NO2 N_Attack N-Attack (Desired) β-Nitroalcohol NO2->N_Attack Regioselective Ring Opening O_Attack O-Attack (Side Reaction) Nitrite Ester → Diol NO2->O_Attack Hydrolysis Dehydration Dehydration (MsCl, DIPEA) N_Attack->Dehydration Target Nitroethylene Derivative (Nitroalkene) Dehydration->Target -H2O

Fig 1: Reaction pathways for nitroethylene derivative synthesis via epoxide ring-opening.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of the β-Nitroalcohol Precursor

This protocol leverages HHDH for the highly regio- and enantioselective bio-nitration of this compound ()[3]. Self-Validating Control: The use of a pH 6.0 citrate buffer maintains the enzyme's structural integrity while actively preventing the base-catalyzed retro-Henry degradation of the newly formed β-nitroalcohol.

  • Buffer Preparation: In a 100 mL jacketed reactor, prepare 50 mL of citric acid-sodium citrate buffer (50 mM, pH 6.0). Cool the system to 20 °C.

  • Substrate Solubilization: Dissolve this compound (50 mM final concentration) in 2 mL of isopropanol to enhance aqueous bioavailability, then add to the buffer[3].

  • Nucleophile Addition: Add sodium nitrite (

    
    , 25 mM). Note: Using exactly 0.5 equivalents of nitrite is critical for kinetic resolution, allowing the unreacted (S)-enantiomer to be recovered intact.
    
  • Biocatalyst Introduction: Add 5 g cdw/L of E. coli whole cells expressing the HHDH enzyme (e.g., HHDHamb)[3].

  • Reaction Monitoring: Stir the biphasic mixture at 20 °C for 4 hours. Monitor the conversion and enantiomeric excess via chiral HPLC.

  • Workup & Isolation: Terminate the reaction by extracting the aqueous phase with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield enantiopure 1-(2-nitrophenoxy)-3-nitropropan-2-ol.
    
Protocol B: Chemical Dehydration to the Nitroethylene Derivative

This step converts the stable precursor into the reactive Michael acceptor via a mild elimination mechanism[4].

  • Mesylation: Dissolve the purified β-nitroalcohol (1.0 mmol) in anhydrous Dichloromethane (

    
    , 10 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
    
  • Activation: Dropwise, add methanesulfonyl chloride (MsCl, 1.2 mmol). Stir for 5 minutes to ensure complete mixing[4].

  • E2 Elimination: Slowly add the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) dissolved in

    
     (2 mL) over a 10-minute period. Causality: The steric bulk of DIPEA prevents unwanted nucleophilic attack on the mesylate, strictly enforcing the elimination pathway.
    
  • Completion: Maintain stirring at 0 °C for 1 hour. Quench the reaction with saturated aqueous

    
     (10 mL)[4].
    
  • Extraction: Separate the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo to afford the target nitroethylene derivative: 3-(2-nitrophenoxy)-1-nitroprop-1-ene .
    

Quantitative Data & Method Comparison

To guide process development and scale-up decisions, the table below summarizes the performance metrics of various ring-opening methodologies applied to terminal epoxides.

Table 1: Comparison of Epoxide Ring-Opening Methodologies for β-Nitroalcohol Synthesis

MethodologyCatalyst SystemChemoselectivity (N-Attack)Chemoselectivity (O-Attack)Enantiomeric Excess (ee)Scalability / Yield
UncatalyzedAqueous

< 10%> 80%N/A (Racemic)Poor (< 10%)
Chemical

/

~ 45%~ 40%N/A (Racemic)Moderate (~ 40%)
BiocatalyticWild-type HheC85%10%> 95%Good (40-45% max)*
BiocatalyticEngineered HHDHamb> 95%< 5%> 99%Excellent (Gram-scale)

*Note: The maximum theoretical yield for kinetic resolution is 50%.

References

  • Hasnaoui-Dijoux, G., et al. "Nitrite-mediated hydrolysis of epoxides catalyzed by halohydrin dehalogenase from Agrobacterium radiobacter AD1." Tetrahedron: Asymmetry, 2005. URL:[Link]

  • Zhang, L., et al. "Identification and Structure Analysis of an Unusual Halohydrin Dehalogenase for Highly Chemo-, Regio- and Enantioselective Bio-Nitration of Epoxides." Angewandte Chemie, 2022. URL:[Link]

  • Koovits, P. J. "Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis." UCL Discovery (Ph.D. Thesis), 2013. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Nitro-phenoxymethyl)-oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working on the synthesis of 2-(2-nitro-phenoxymethyl)-oxirane (also known as 1-(2-nitrophenoxy)-2,3-epoxypropane). This aryloxy epoxide is a critical electrophilic intermediate in the modular synthesis of vicinal amino alcohols and beta-blocker active pharmaceutical ingredients (APIs)[1].

Unlike standard phenol alkylations, the strongly electron-withdrawing ortho-nitro group presents unique synthetic bottlenecks. This guide synthesizes field-proven mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to help you maximize your yield and purity.

Mechanistic Overview & Reaction Pathway

The synthesis relies on the nucleophilic attack of a 2-nitrophenolate ion on epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring. However, the reaction is highly susceptible to competing side reactions, primarily base-catalyzed hydrolysis and bis-alkylation[2].

Pathway A 2-Nitrophenol + Base C Phenolate Intermediate A->C Deprotonation B Epichlorohydrin D This compound (Target Product) C->D + Epichlorohydrin SN2 & Cyclization E Diol Byproduct (Hydrolysis) D->E + H2O / Heat Ring Opening F Bis-alkylated Byproduct D->F + Excess Phenolate Over-alkylation

Caption: Reaction pathway of this compound highlighting target synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my yield of this compound significantly lower than when I synthesize methoxy-substituted analogs? Causality: The nitro group at the ortho position is strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the nucleophilicity of the phenolate ion compared to electron-donating groups (like methoxy)[3]. Consequently, the initial SN2 attack on epichlorohydrin is sluggish. Solution: Aqueous biphasic systems (e.g., NaOH/Water) that work for electron-rich phenols will fail here. You must switch to polar aprotic solvents (such as anhydrous Acetonitrile or DMF) and utilize stronger or more soluble inorganic bases like Cs₂CO₃ or K₂CO₃ to sufficiently drive the deprotonation and enhance phenolate reactivity[3][4].

Q2: My GC-MS analysis shows a mass corresponding to a diol (M+18) instead of the target epoxide. What is happening? Causality: You are observing the hydrolysis of the epoxide ring. Epoxides are highly strained three-membered rings susceptible to nucleophilic attack by water. This degradation is accelerated under the basic conditions and elevated temperatures (80–105 °C) required to force the deactivated 2-nitrophenolate to react[2][5]. Solution: Transition to strictly anhydrous conditions. Dry your solvents over 4Å molecular sieves, flame-dry your glassware, and conduct the reaction under an inert nitrogen or argon atmosphere.

Q3: I am observing a high molecular weight byproduct and a thick, viscous reaction mixture. How do I prevent this? Causality: Once the target this compound is formed, it contains an electrophilic epoxide ring. If unreacted phenolate is still present, it will attack the newly formed epoxide, creating a 1,3-bis(2-nitrophenoxy)propan-2-ol dimer. Furthermore, epichlorohydrin itself can polymerize at high temperatures[2][5]. Solution: Maintain a large stoichiometric excess of epichlorohydrin (typically 3.5 to 5.0 equivalents) to statistically favor the reaction of the phenolate with epichlorohydrin rather than the product[1][4].

Quantitative Data: Condition Benchmarking

The following table summarizes literature-reported conditions for aryloxy epoxide synthesis, demonstrating the direct impact of substrate electronics and solvent choices on the final yield.

Phenol SubstrateBase / CatalystSolvent SystemTemp (°C)Yield (%)Primary Limitation / ObservationSource
2-Nitrophenol Cs₂CO₃ (1.9 eq)MeCN (Anhydrous)82 (Reflux)28%Low nucleophilicity dictates longer reaction times.[3]
2-Nitrophenol K₂CO₃ (Solid)DMF (Anhydrous)10567%High temperature required; risks epoxide ring opening if wet.[4]
2-MethoxyphenolNaOH (Aqueous)Neat Epichlorohydrin45–60>80%Substrate is electron-rich; conditions not viable for nitro-analogs.[2]
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains a visual or analytical checkpoint to confirm success before proceeding, eliminating downstream failures.

Reagents Required:

  • 2-Nitrophenol (1.0 equiv, strictly dry)

  • Epichlorohydrin (3.8 equiv, freshly distilled)

  • Cs₂CO₃ or K₂CO₃ (1.5 equiv, oven-dried)

  • Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

  • Deprotonation (Checkpoint 1): Dissolve 2-nitrophenol in anhydrous DMF under a nitrogen atmosphere. Add the oven-dried Cs₂CO₃.

    • Validation: The solution must immediately transition from a pale yellow to an intense, opaque orange/red. This color change confirms the successful generation of the 2-nitrophenolate anion.

  • Alkylation: Add the epichlorohydrin dropwise over 15 minutes to the vigorously stirring mixture to prevent localized thermal spikes.

  • Cyclization (Checkpoint 2): Heat the reaction mixture to 105 °C (if using DMF) or 82 °C (reflux, if using MeCN)[3][4].

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the intensely red phenolate spot and the emergence of a higher Rf UV-active spot confirms successful SN2 attack and subsequent ring closure. Do not stop heating until the intermediate chlorohydrin spot is fully converted to the epoxide.

  • Workup (Checkpoint 3): Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts.

    • Validation: The filtered solid salts should be white/gray and completely devoid of the orange phenolate color, indicating 100% conversion of the starting material.

  • Purification: Remove the excess epichlorohydrin and DMF under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump). Purify the resulting crude yellow oil via flash column chromatography (Hexane:EtOAc 7:3) to yield the pure this compound[3].

Workflow Step1 Step 1: Deprotonation 2-Nitrophenol + Cs2CO3 in Anhydrous MeCN/DMF Step2 Step 2: Alkylation Dropwise addition of Epichlorohydrin (Excess) Step1->Step2 Step3 Step 3: Cyclization Heat to 80-105 °C | Monitor via TLC/GC-MS Step2->Step3 Step4 Step 4: Workup Filter salts (Celite) | Evaporate solvent Step3->Step4 Upon complete conversion Step5 Step 5: Purification Column Chromatography (Hexane:EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the optimized synthesis of this compound.

References
  • Source: rsc.
  • Source: benchchem.
  • Source: atlantis-press.
  • Source: nih.
  • Source: royalsocietypublishing.

Sources

Technical Support Center: Stability & Storage of 2-(2-Nitro-phenoxymethyl)-oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-NPO-STABILITY-001 Subject: Prevention of spontaneous polymerization and hydrolytic degradation in glycidyl ether derivatives. Urgency: High (Irreversible sample loss risk)

The Mechanic's View: Why is my sample degrading?

User Query: "I synthesized 2-(2-Nitro-phenoxymethyl)-oxirane, and after two weeks in the fridge, it has turned into a viscous, yellow gum. What happened?"

Technical Analysis: You are witnessing Acid-Catalyzed Ring-Opening Polymerization (ROP) . While the nitro group (


) on the aromatic ring acts as an electron-withdrawing group (EWG), it does not sufficiently stabilize the high ring strain of the oxirane (epoxide) moiety (

).

The degradation is rarely spontaneous in a vacuum; it is almost always initiated by extrinsic factors :

  • Trace Acidity: The surface of standard borosilicate glass is slightly acidic (silanol groups). This is sufficient to protonate the epoxide oxygen.

  • Moisture: Water acts as a nucleophile. Once the epoxide is protonated, water opens the ring to form a diol.[1]

  • Autocatalysis: The newly formed hydroxyl group on the diol (or oligomer) acts as a nucleophile for the next epoxide molecule, creating a chain reaction.

Visualizing the Failure Mode

The following diagram illustrates the molecular pathway transforming your monomer into a useless polyether.

G Monomer Monomer (Intact Epoxide) Protonated Activated Species (Protonated Epoxide) Monomer->Protonated + H+ (Trace Acid/Surface Silanols) Diol Hydrolysis Product (1,2-Diol) Protonated->Diol + H2O (Moisture) Dimer Dimerization (New Nucleophile) Protonated->Dimer + Monomer/Diol (-OH attack) Polymer Polyether (Viscous Gum) Dimer->Polymer Chain Propagation

Figure 1: The Acid-Catalyzed Ring-Opening Polymerization (ROP) cascade. Note that the reaction is autocatalytic once hydroxyl groups are generated.

Storage Protocol: The "Zero-Initiator" Standard

User Query: "How do I store this compound long-term (6+ months) without degradation?"

The Solution: To prevent polymerization, you must eliminate the Initiator (Acid) and the Propagator (Nucleophiles/Heat). The following Standard Operating Procedure (SOP) is designed for glycidyl ethers with electron-deficient aromatic substituents.

Storage Conditions Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Kinetic suppression. At -20°C, the activation energy for ROP is rarely met, even if trace initiators are present.
Container Silanized Glass or Teflon (PTFE) Standard glass has surface silanols (

) that act as Lewis acids. Silanization caps these groups.
Atmosphere Argon (Ar) Nitrogen (

) is acceptable, but Argon is heavier than air and provides a better "blanket" against moisture ingress.
State Solid/Crystalline If the compound is an oil, induce crystallization. The crystal lattice restricts molecular motion, physically preventing polymerization.
Step-by-Step Preservation Workflow
  • Purification Check: Ensure the sample is free of synthesis byproducts (especially Lewis acids like

    
     or proton sources) before storage.
    
  • Vessel Preparation:

    • Use a vial with a Teflon-lined screw cap.

    • Pro-Tip: If using glass, rinse with a 5% solution of dichlorodimethylsilane in toluene, then dry. This neutralizes the acidic glass surface.

  • Inerting:

    • Flush the vial with Argon for 30 seconds.

    • Seal immediately with Parafilm® over the cap to prevent gas exchange.

  • Thermal Lockdown: Place in a -20°C freezer. Avoid "frost-free" freezers if possible, as they cycle temperatures.

Diagnostic Guide: Troubleshooting & FAQs

Q: My sample has turned from a white solid to a yellow oil. Is it recoverable?

  • Diagnosis: This indicates significant polymerization and oxidation. The yellow color often comes from the oxidation of the nitrophenoxy moiety or the formation of conjugated oligomers.

  • Action: Run a Thin Layer Chromatography (TLC).

    • Result: If you see a streak from the baseline, it is polymerized. Discard.

    • Result: If you see a distinct spot with a lower

      
       than the monomer, it may be the diol (hydrolysis product). You might be able to re-close the ring using basic conditions (e.g., tosylation followed by base), but synthesis from scratch is usually more efficient.
      

Q: The


-NMR shows new peaks around 3.5-3.8 ppm. What are these? 
  • Diagnosis: These are characteristic polyether backbone signals (

    
    ).
    
  • Verification: Check the epoxide ring protons. Intact oxiranes typically show distinct multiplets around 2.7-2.9 ppm and 3.3 ppm. If these integrals decrease while the 3.5-3.8 ppm region grows, polymerization is confirmed.

Q: Can I store it in DMSO or Methanol?

  • Answer: Absolutely NOT.

    • Methanol: Is a nucleophile.[2] It will open the ring to form the methoxy-alcohol derivative.

    • DMSO: Is hygroscopic and slightly nucleophilic at high temps. It will pull water from the air, leading to hydrolysis.

    • Safe Solvents: Anhydrous

      
       or 
      
      
      
      (stored over molecular sieves) are the only acceptable solvents for short-term solution storage.
Decision Tree: Assess Your Sample's Viability

StorageTree Start Inspect Sample State Check1 Is it Viscous/Gummy? Start->Check1 Check2 Run H-NMR Check1->Check2 No (Solid/Liquid) ResultBad DISCARD (Polymerized) Check1->ResultBad Yes (Irreversible) Check2->ResultBad Broad peaks @ 3.6ppm ResultGood PROCEED (Intact) Check2->ResultGood Sharp Epoxide signals Action1 Recrystallize (EtOH/Hexane) ResultGood->Action1 If Impure Action2 Store: -20°C, Argon, Silanized Vial ResultGood->Action2 If Pure Action1->Action2

Figure 2: Viability assessment workflow. Always confirm purity via NMR before committing to long-term storage.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. (Discusses oxirane ring strain and opening mechanisms).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Glycidyl 2-nitrophenyl ether. (Confirming storage requirements: 2-8°C or lower, inert gas).

  • Piet, J. J., et al. (2000). Solvolysis of Epoxides: Acid-Catalyzed Ring Opening. Journal of Organic Chemistry. (Mechanistic evidence for A-2 hydrolysis).

Sources

Technical Support Center: Minimizing Hydrolysis Side Products of 2-[(2-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthesis, and downstream application of 2-[(2-nitrophenoxy)methyl]oxirane (also known as o-nitrophenyl glycidyl ether). This guide is engineered for researchers and drug development professionals who are experiencing yield losses due to the premature ring-opening of this critical epoxide intermediate.

By understanding the thermodynamic vulnerabilities of the oxirane ring, you can implement self-validating protocols to suppress the formation of the primary side product: 3-(2-nitrophenoxy)propane-1,2-diol .

Mechanistic Insights: The Causality of Epoxide Hydrolysis

Epoxides possess immense ring strain (~27 kcal/mol), making them highly susceptible to nucleophilic attack[1]. For 2-[(2-nitrophenoxy)methyl]oxirane, exposure to water under either acidic or basic conditions triggers irreversible hydrolysis[2]. Understanding the specific trajectory of these attacks is critical for troubleshooting your synthetic workflows.

  • Acid-Catalyzed Hydrolysis: In the presence of trace acids (pH < 7), the epoxide oxygen is protonated to form a highly reactive oxonium ion. This activation lowers the activation energy for water to attack. The mechanism is borderline

    
    /
    
    
    
    ; the nucleophile (water) preferentially attacks the more substituted carbon because the transition state accommodates a partial positive charge better at this position[3][4].
  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion (

    
    ) acts as a strong nucleophile. Because no carbocation-like intermediate is formed, the reaction follows a strict 
    
    
    
    mechanism. To minimize steric hindrance, the hydroxide ion attacks the less substituted carbon of the oxirane ring[1][4].

Both pathways ultimately converge on the same thermodynamic sink: the unwanted 1,2-diol side product.

EpoxideHydrolysis Epoxide 2-[(2-nitrophenoxy)methyl]oxirane Acid Acidic Environment (H+) Epoxide->Acid pH < 7 Base Basic Environment (OH- / H2O) Epoxide->Base pH > 7 Oxonium Protonated Oxonium Ion (Activated Ring) Acid->Oxonium Protonation MechBase Pure SN2 Mechanism Attack on LESS substituted carbon Base->MechBase OH- Nucleophile MechAcid SN1-like / Borderline SN2 Attack on MORE substituted carbon Oxonium->MechAcid H2O Nucleophile Diol 3-(2-nitrophenoxy)propane-1,2-diol (Hydrolysis Side Product) MechAcid->Diol Ring Opening MechBase->Diol Ring Opening

Mechanistic pathways of acid- and base-catalyzed epoxide hydrolysis.

Quantitative Diagnostic Data

The table below summarizes how different reaction environments impact the stability of the epoxide and the formation of the diol side product during both synthesis and downstream amination workflows.

Reaction PhaseMethodology / Solvent SystemTemp (°C)Epoxide Yield (%)Diol Side Product (%)Target Amine Yield (%)
Epoxide Synthesis Standard Aqueous Base (

/

)
70< 50> 40N/A
Epoxide Synthesis Phase-Transfer Catalysis (

/

)
2585 - 90< 5 N/A
Amination (Ring-Opening) Classical Heating (Aqueous Ethanol)80N/A15 - 2070 - 75
Amination (Ring-Opening) Solvent-Free Microwave (Neat Amine)60N/A< 2 > 95

Troubleshooting Guide (Q&A)

Q: I am synthesizing 2-[(2-nitrophenoxy)methyl]oxirane from 2-nitrophenol and epichlorohydrin. My GC-MS shows over 40% diol formation. How do I stop this? A: You are likely using a monophasic aqueous base system (e.g., aqueous NaOH) at elevated temperatures. In this environment, the newly formed epoxide is continuously exposed to hydroxide ions, driving base-catalyzed hydrolysis[1]. Solution: Switch to a Phase-Transfer Catalysis (PTC) system. By using a biphasic mixture of Dichloromethane (DCM) and water, alongside a catalyst like Tetrabutylammonium bromide (TBAB), the 2-nitrophenoxide ion is transported into the organic layer to react with epichlorohydrin. The resulting epoxide remains safely partitioned in the hydrophobic DCM layer, effectively shielding it from the bulk aqueous base.

Q: My isolated epoxide degrades into the diol during storage over a few weeks. What is the mechanism of failure? A: Epoxides are highly hygroscopic. If your organic extraction was not rigorously dried, trace water combined with atmospheric


 (which forms weak carbonic acid) will initiate slow, acid-catalyzed hydrolysis[2].
Solution: Ensure the final organic phase is dried over anhydrous 

, followed by storage over activated 4Å molecular sieves. Store the compound under an inert Argon atmosphere at -20°C.

Q: During the downstream synthesis of an aryloxypropanolamine (reacting the epoxide with isopropylamine), I am getting a 20% diol impurity. Why is water outcompeting my amine? A: If you are using standard technical-grade alcohols (like 95% ethanol) as your solvent, the 5% water content becomes a competitive nucleophile at reflux temperatures (80°C). While amines are generally stronger nucleophiles than water, prolonged heating in protic solvents increases the probability of water-driven ring-opening[4]. Solution: Transition to a Solvent-Free Microwave-Assisted protocol. Reacting the epoxide with neat amine under microwave irradiation (e.g., 10 minutes at 60°C) drastically accelerates the desired amination kinetics, dropping the reaction time from 16 hours to minutes and virtually eliminating the diol side product[5].

Standard Operating Procedures (SOPs)

To guarantee scientific integrity and self-validation, implement the following step-by-step methodologies to minimize hydrolysis at every stage of the molecule's lifecycle.

SOP 1: Hydrolysis-Resistant Epoxide Synthesis via PTC
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-nitrophenol in Dichloromethane (DCM) (10 mL/g).

  • Catalyst Addition: Add 0.1 equivalents of Tetrabutylammonium bromide (TBAB).

  • Base Addition: Slowly add 1.5 equivalents of a 30% aqueous

    
     solution. Stir vigorously to ensure emulsion.
    
  • Alkylation: Dropwise, add 2.0 equivalents of epichlorohydrin while maintaining the internal temperature at 25°C. Stir for 12 hours.

  • Phase Separation: Transfer to a separatory funnel. Discard the aqueous layer immediately to remove the hydrolysis threat.

  • Washing & Drying: Wash the organic layer twice with brine. Dry rigorously over anhydrous

    
     for 30 minutes. Filter and concentrate under reduced pressure.
    
SOP 2: Solvent-Free Amination (Aryloxypropanolamine Synthesis)
  • Preparation: In a dedicated microwave reactor vessel, combine 1.0 equivalent of rigorously dried 2-[(2-nitrophenoxy)methyl]oxirane with 3.0 equivalents of neat isopropylamine (or tert-butylamine). Do not add any protic solvents.[5]

  • Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 150 W) to maintain an internal temperature of 60°C for exactly 10 minutes.

  • Evaporation: Unseal the vessel in a fume hood and remove the excess volatile amine under a gentle stream of nitrogen or via rotary evaporation.

  • Validation: Analyze the crude product via

    
     NMR; the absence of a multiplet at ~3.8 ppm (characteristic of the diol methine protons) validates the suppression of hydrolysis.
    

AminationWorkflow Start Crude Epoxide Synthesis PTC Phase-Transfer Catalysis (PTC) Limits Aqueous Exposure Start->PTC Dry Rigorous Drying (Na2SO4 & Molecular Sieves) PTC->Dry Extract to Organic Phase Store Store at -20°C under Argon Dry->Store Remove Trace H2O Amine Anhydrous Amination (Solvent-Free / Microwave) Store->Amine React with Primary Amine Product Target Aryloxypropanolamine (Maximized Yield) Amine->Product Avoid Protic Solvents

Optimized workflow for minimizing hydrolysis during epoxide synthesis and amination.

Frequently Asked Questions (FAQs)

Can I use Lewis acids to catalyze the amination and avoid water altogether? Yes. Mild Lewis acids (like


 or 

) can coordinate to the epoxide oxygen, activating the ring for nucleophilic attack by the amine without requiring protic solvents. This is an excellent alternative if microwave reactors are unavailable.

Why does the nitro group position matter? The ortho-nitro group on the phenoxy ring is strongly electron-withdrawing via both inductive and resonance effects. This increases the electrophilicity of the adjacent oxirane ring, making 2-[(2-nitrophenoxy)methyl]oxirane kinetically more sensitive to nucleophilic attack (including hydrolysis) compared to an unsubstituted phenyl glycidyl ether[3].

How can I quickly detect diol contamination? TLC is highly effective. Using a mobile phase of Hexanes:Ethyl Acetate (7:3), the diol will have a significantly lower Retention Factor (


) than the epoxide due to the strong hydrogen-bonding capabilities of the two newly formed hydroxyl groups.

References

1.[2] Fiveable. "Epoxide Hydrolysis Definition - Organic Chemistry Key Term." Fiveable Library. Available at: 2.[1] Chemistry Learner. "Epoxide Reactions: Definition, Examples, and Mechanism." Chemistry Learner. Available at: 3.[3] State University of Campinas (UNICAMP). "Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides." Journal of the Brazilian Chemical Society. Available at: 4.[5] ResearchGate. "Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides." ResearchGate. Available at: 5.[4] Fiveable. "Reactions of Epoxides: Ring-Opening | Organic Chemistry." Fiveable Library. Available at:

Sources

Impact of solvent choice on 2-(2-Nitro-phenoxymethyl)-oxirane ring opening

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Solvent Choice on Reaction Kinetics & Regioselectivity[1]

Critical Overview: The Solvent-Mechanism Link

The ring opening of 2-(2-Nitro-phenoxymethyl)-oxirane (also known as 2-nitrophenyl glycidyl ether) is a pivotal step in synthesizing


-adrenergic blocking agents and oxazolidinone antibiotics.

Unlike simple aliphatic epoxides, this substrate features a bulky, electron-withdrawing nitro-phenoxy group. The choice of solvent is not merely a medium for solubility; it is an active participant in the transition state.

Core Technical Directive:

  • Kinetic Driver: Protic solvents (MeOH, EtOH) accelerate the reaction via hydrogen-bond activation of the epoxide oxygen.

  • Regiochemical Driver: While steric hindrance predominantly directs nucleophiles to the terminal carbon (

    
    ), non-polar solvents maintain high regiofidelity (
    
    
    
    ). Highly polar or acidic media can induce partial
    
    
    character, increasing the risk of internal (
    
    
    ) attack and racemization.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction rate is unacceptably slow, even at reflux."

Diagnosis: You are likely using an aprotic solvent (THF, DCM, or Toluene) without a catalyst. Technical Insight: The epoxide ring strain alone is often insufficient for rapid opening by weak nucleophiles (e.g., hindered amines) without electrophilic assistance. Aprotic solvents cannot stabilize the developing negative charge on the oxygen in the transition state.

Corrective Action:

  • Switch to a Protic Solvent: Use Methanol (MeOH) or Ethanol (EtOH) . The hydroxyl group of the solvent acts as a weak acid, H-bonding to the epoxide oxygen, lowering the activation energy [1].

  • Catalytic Additive: If solubility demands an aprotic solvent (e.g., DCM), add 0.1–0.5 eq of a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) or a H-bond donor like Hexafluoroisopropanol (HFIP).
Issue 2: "I am observing significant formation of the diol byproduct."

Diagnosis: Competitive hydrolysis due to "wet" solvents. Technical Insight: The 2-nitrophenyl group makes the epoxide slightly more electrophilic. In the presence of water, hydroxide or water itself competes with your intended nucleophile, opening the ring to form 3-(2-nitrophenoxy)propane-1,2-diol.

Corrective Action:

  • Solvent Drying: Ensure alcohols are anhydrous (

    
     water).
    
  • Nucleophile Concentration: Increase the equivalents of your amine/nucleophile (to

    
     eq) to statistically outcompete trace water.
    
Issue 3: "The substrate precipitates out of the solution."

Diagnosis: The nitro group induces high crystallinity and poor solubility in lower alcohols (MeOH/EtOH) at room temperature. Technical Insight: Heterogeneous reactions suffer from poor kinetics and localized "hot spots" that lead to polymerization.

Corrective Action:

  • Implement a Co-Solvent System: Use a mixture of DMSO/Methanol (1:4) or THF/Methanol (1:1) . DMSO solubilizes the aromatic nitro segment, while Methanol activates the epoxide ring.

Solvent Selection Matrix

Use this table to select the optimal solvent based on your specific nucleophile and constraints.

Solvent ClassRepresentative SolventsKinetic RateRegioselectivity (

:

)
Solubility (Substrate)Recommendation
Protic Polar Methanol, EthanolFastest (H-bond activation)High (Steric control)ModeratePrimary Choice for Aminolysis
Aprotic Polar DMSO, DMFModerateModerate (Dipole stabilization)Excellent Use as Co-solvent only
Ethers THF, 2-MeTHFSlowHighGoodRequires Catalyst (

or

)
Chlorinated DCM, ChloroformVery SlowHighGoodAvoid (unless Lewis Acid catalyzed)
Hydrocarbon TolueneSlowestHighest PoorUse for highly reactive nucleophiles only

Standard Operating Procedure (SOP)

Protocol: Aminolysis of this compound Objective: Maximize yield of the terminal amino-alcohol while minimizing diol formation.

  • Preparation: Charge reaction vessel with This compound (1.0 eq).

  • Solvent Addition: Add anhydrous Ethanol (0.2 M concentration relative to substrate).

    • Note: If the solution is cloudy, add dry THF dropwise until clear (max 20% v/v).

  • Nucleophile Addition: Add the amine (e.g., isopropylamine) (3.0 – 5.0 eq).

    • Why excess? Drives kinetics and suppresses oligomerization.

  • Reaction: Heat to 50–60°C under inert atmosphere (

    
    ). Monitor via HPLC/TLC.
    
    • Endpoint: Disappearance of epoxide.

  • Workup: Concentrate in vacuo to remove solvent and excess amine. Recrystallize from EtOAc/Hexane if necessary (Nitro compounds crystallize well).

Visualizations

Diagram 1: Mechanistic Pathway & Solvent Activation

This diagram illustrates how protic solvents activate the epoxide, facilitating the nucleophilic attack at the terminal carbon.

ReactionMechanism Substrate This compound Activated H-Bond Activated Complex Substrate->Activated H-Bonding Solvent Protic Solvent (MeOH/EtOH) Solvent->Activated TS_Terminal Transition State (Terminal Attack - C3) Activated->TS_Terminal Major Pathway (Steric Control) TS_Internal Transition State (Internal Attack - C2) Activated->TS_Internal Minor Pathway (Electronic/Steric Clash) Product Product (Secondary Alcohol) TS_Terminal->Product Fast TS_Internal->Product Slow/Trace

Caption: Protic solvents lower the activation energy via hydrogen bonding, favoring the sterically accessible terminal attack.

Diagram 2: Troubleshooting Decision Matrix

A logical flow for resolving common experimental failures.

Troubleshooting Start Problem Detected Issue_Rate Low Conversion / Slow Rate Start->Issue_Rate Issue_Solubility Substrate Precipitates Start->Issue_Solubility Issue_Impurity High Impurity (Diol) Start->Issue_Impurity Check_Solvent Is Solvent Protic? Issue_Rate->Check_Solvent CoSolvent Add DMSO or THF (Co-solvent) Issue_Solubility->CoSolvent Dry_Solvent Dry Solvent (Mol. Sieves) Issue_Impurity->Dry_Solvent Add_Heat Increase Temp (Max 60°C) Check_Solvent->Add_Heat Yes Switch_Alc Switch to MeOH/EtOH Check_Solvent->Switch_Alc No (and can switch) Add_Lewis Add Lewis Acid (LiClO4) Check_Solvent->Add_Lewis No (cannot switch)

Caption: Step-by-step logic for diagnosing kinetic and solubility issues in epoxide ring opening.

References

  • Kasyan, L. I., et al. (2011). Reactions of 2-nitro-, 4-nitro- and 2,4-dinitrophenyl glycidyl ethers with amines. Journal of Physical Organic Chemistry. (Specific substrate reactivity).[1][2][3][4][5][6][7][8][9][10]

  • Wang, H., et al. (2015).[6] Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase. Applied Microbiology and Biotechnology. Retrieved from [Link] (Demonstrates nitro-group influence on enzymatic ring opening).

  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews. (Foundational text on regioselectivity in epoxide opening).

Sources

Validation & Comparative

Precision Purity Analysis of 2-(2-Nitro-phenoxymethyl)-oxirane: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-(2-Nitro-phenoxymethyl)-oxirane (CAS: 5255-75-4) Synonyms: Glycidyl 2-nitrophenyl ether; 1-(2-Nitrophenoxy)-2,3-epoxypropane.[1] Application: Critical intermediate in the synthesis of beta-blockers and other nitro-aromatic APIs.[1]

This guide presents a validated, stability-indicating Gradient RP-HPLC method for the purity analysis of this compound. Unlike traditional Gas Chromatography (GC) methods that risk thermal degradation of the epoxide ring, or isocratic LC methods that fail to resolve polar hydrolysis byproducts, this protocol ensures <0.1% impurity detection limits.

Part 1: The Analytical Challenge & Solution

The Chemistry of Instability

To design a robust method, one must understand the molecule's "failure points."[1] this compound contains two distinct functional groups that dictate analytical strategy:

  • The Epoxide (Oxirane) Ring: Highly reactive.[1] Susceptible to hydrolysis in aqueous media to form the Diol impurity (3-(2-nitrophenoxy)propane-1,2-diol) and thermal degradation.[1]

  • The Nitro Group: A strong chromophore allowing sensitive UV detection but introducing polarity that requires careful pH control.[1]

Comparison of Methodologies

The following table objectively compares the proposed Gradient HPLC method against common alternatives used in industrial QC.

FeatureProposed Method: Gradient RP-HPLC Alternative A: Gas Chromatography (GC-FID/MS) Alternative B: Isocratic HPLC
Primary Mechanism Hydrophobic interaction / Polarity gradientVolatility / Boiling PointConstant Hydrophobic interaction
Epoxide Stability High: Ambient temperature analysis prevents ring opening.[1]Low: High injector temps (250°C+) can cause thermal ring opening/isomerization.High: Ambient temperature.[1]
Impurity Resolution Excellent: Separates early-eluting Diols and late-eluting Dimers/Precursors.Moderate: Good for volatile precursors (Epichlorohydrin) but poor for non-volatiles.Poor: "General elution problem" – either Diol elutes in void or Dimer never elutes.
Sensitivity (LOQ) < 0.05% (UV 254 nm)~0.1% (FID baseline noise can be higher for high-boilers).[1]Variable (Broad peaks for late eluters reduce sensitivity).
Suitability Recommended for Final Product Release Recommended only for Residual Solvent/Epichlorohydrin analysis.[1]Suitable only for rough in-process checks.

Part 2: Impurity Profiling & Separation Logic

The following diagram illustrates the synthesis pathway and the critical impurities this method is designed to detect.

ImpurityPathway Figure 1: Synthesis and Degradation Pathway of this compound Precursor1 2-Nitrophenol (Starting Material) Product This compound (Target Analyte) Precursor1->Product Synthesis Precursor2 Epichlorohydrin (Alkylating Agent) Precursor2->Product Impurity1 Hydrolysis Product (Diol Impurity) Product->Impurity1 Hydrolysis (Moisture/Acid) Impurity2 Dimer/Oligomer (Side Reaction) Product->Impurity2 Polymerization (Excess Heat)

Figure 1: The analytical method must resolve the highly polar Diol (Impurity 1), the medium polarity Target (Product), and the non-polar Precursors/Dimers.[1][2]

Part 3: Detailed Experimental Protocol

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).[1]

    • Why: End-capping reduces silanol interactions with the nitro group, improving peak symmetry.[1]

  • Wavelength: 254 nm.[1]

    • Why: The nitrophenyl moiety has strong absorbance at 254 nm, maximizing signal-to-noise ratio.[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10 µL.

Mobile Phase & Gradient[1][2][4]
  • Solvent A: 0.1% Formic Acid in Water.[1]

    • Note: Acidic modifier keeps any phenolic impurities (like residual 2-nitrophenol) protonated, preventing peak tailing.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[4]

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Phase Description
0.0 9010Equilibration: Elute polar Diols/Salts.
5.0 9010Isocratic hold to separate early eluters.
20.0 1090Ramp: Elute Target & Nitrophenol.
25.0 1090Wash: Elute Dimers/Oligomers.
26.0 9010Return to initial.[1]
35.0 9010Re-equilibration.[1]
Sample Preparation

Important: Epoxides are reactive.[1][5][6] Avoid using methanol as a diluent if the sample sits for long periods, as methoxy-opening of the ring can occur.[1]

  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: Dissolve 25 mg of sample in 25 mL volumetric flask with Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm for assay; 0.5 ppm for sensitivity check (LOQ).

Part 4: Method Validation & Troubleshooting

Self-Validating System Checks

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (Rs): > 2.0 between 2-Nitrophenol (impurity) and Target peak.[1]

  • Tailing Factor: < 1.5 for the Target peak (Nitro groups can tail on active silanols).

  • Blank Check: No interference at the retention time of the target.

Troubleshooting Guide
  • Issue: Target peak splitting.

    • Cause: Sample solvent too strong (e.g., 100% ACN injection).

    • Fix: Match sample diluent to initial mobile phase (50:50 or 90:10 Water:ACN).

  • Issue: Ghost peaks in gradient.

    • Cause: Impurities in Water or Formic Acid concentrating on the column during equilibration.[1]

    • Fix: Use HPLC-grade additives and run a "blank gradient" to subtract baseline.

  • Issue: Degradation during analysis.

    • Cause: Hydrolysis of epoxide in acidic mobile phase over long sequences.[1]

    • Fix: Maintain autosampler at 4°C. Limit run time of prepared samples to 24 hours.

Validation Workflow Diagram

ValidationWorkflow Figure 2: Validation Decision Tree (ICH Q2 Compliant) Start Start Validation SystemSuit System Suitability (5 Reps Standard) Start->SystemSuit CheckRSD RSD < 2.0%? SystemSuit->CheckRSD Linearity Linearity (5 Levels: 50-150%) CheckRSD->Linearity Yes Fail Troubleshoot: Check Pump/Injector CheckRSD->Fail No Accuracy Recovery Spiking (Impurity into Pure Matrix) Linearity->Accuracy Pass Method Validated Accuracy->Pass

References

  • U.S. EPA. (2007).[1] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).Link

    • Relevance: Establishes the standard for UV detection of nitro-groups and C18 separation of nitroarom
  • Czakó, M., et al. (2019).[1] Stabilities of bisphenol A diglycidyl ether... analyzed using liquid chromatography. Analytical and Bioanalytical Chemistry.[1][3][5][6][7][8][9][10] Link

    • Relevance: Validates the use of RP-HPLC for glycidyl ether analysis and highlights hydrolysis risks in aqueous solvents.
  • BenchChem. (2025).[1][4][8] Technical Support: Overcoming Challenges in Low-Level Detection of Glycidyl Esters.Link

    • Relevance: Provides comparative data on GC vs. LC methods for glycidyl/epoxide analysis.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

    • Relevance: The regulatory framework for the validation protocols described in Part 4.[1]

Sources

A Comparative Guide to the Optical Rotation of (R)-2-(Aryloxymethyl)oxiranes: A Focus on (R)-2-(2-Nitro-phenoxymethyl)-oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Understanding Optical Rotation: A Fundamental Chiroptical Property

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated as it passes through a solution of a chiral substance.[1] The extent and direction of this rotation are unique for each enantiomer of a chiral compound, making it an indispensable tool for their identification and characterization. The specific rotation, [α], is a standardized measure of this property and is defined as the observed angle of rotation for a solution at a specific concentration and path length, under defined conditions of temperature and wavelength.[1]

Baseline for Comparison: (R)-2-(Phenoxymethyl)oxirane

To establish a benchmark for our comparison, we will consider the experimentally determined specific rotation of (R)-2-(Phenoxymethyl)oxirane. This compound serves as the parent structure for our target molecule.

CompoundSpecific Rotation ([α]D20)Conditions
(R)-2-(Phenoxymethyl)oxirane-12° to -16°c=1 in Ethanol

Table 1: Experimentally determined specific rotation of (R)-2-(Phenoxymethyl)oxirane.[2]

The negative sign indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).

The Influence of the Nitro Substituent: A Predictive Analysis

The introduction of a nitro group at the ortho position of the phenoxy ring in (R)-2-(2-Nitro-phenoxymethyl)-oxirane is expected to significantly influence its optical rotation. This influence stems from both electronic and steric effects.

Electronic Effects: The nitro group is a strong electron-withdrawing group. This property alters the electronic distribution within the molecule, which in turn affects how the molecule interacts with light. Theoretical studies on substituted oxiranes have shown that the nature of the substituent plays a crucial role in determining the magnitude and even the sign of the optical rotation.[3][4] The introduction of a polarizable group like the nitro group can lead to a more pronounced rotation.

Steric and Conformational Effects: The presence of a bulky nitro group at the ortho position can restrict the conformational freedom of the phenoxymethyl side chain. This steric hindrance can lock the molecule into a preferred conformation, which can have a substantial impact on the observed optical rotation. The overall rotation is a population-weighted average of the rotations of all contributing conformers.[4] A shift in the conformational equilibrium towards a conformer with a large positive or negative rotation will be reflected in the measured specific rotation.

Given these considerations, it is plausible to predict that the specific rotation of (R)-2-(2-Nitro-phenoxymethyl)-oxirane will differ significantly from its unsubstituted counterpart. However, without experimental data, the direction and magnitude of this change remain speculative.

Experimental Protocol for Measuring Optical Rotation

The following is a detailed, step-by-step methodology for the accurate measurement of optical rotation, a critical procedure for the characterization of chiral compounds like (R)-2-(2-Nitro-phenoxymethyl)-oxirane.

Instrumentation: A high-precision polarimeter.

Materials:

  • (R)-2-(2-Nitro-phenoxymethyl)-oxirane

  • High-purity solvent (e.g., ethanol, chloroform, or as specified)

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (1 dm path length is standard)

Procedure:

  • Solution Preparation:

    • Accurately weigh a sample of the compound (e.g., 100 mg).

    • Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL) to achieve a precise concentration (e.g., c = 1 g/100 mL).

    • Ensure the solution is homogeneous and free of air bubbles.

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solvent-filled cell to establish a zero reference point.

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter.

    • Record the observed rotation (α) at a specified temperature (typically 20°C or 25°C) and wavelength (usually the sodium D-line at 589 nm).

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation [α]: [α]λT = α / (l × c) Where:

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of light.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Data Interpretation:

The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. The magnitude of the value is a physical constant for that specific enantiomer under the defined conditions. Comparing the experimentally determined specific rotation of a synthesized batch of (R)-2-(2-Nitro-phenoxymethyl)-oxirane with a literature or reference value is a crucial step in confirming its enantiomeric purity.

Visualizing the Experimental Workflow

G Figure 1: Experimental Workflow for Optical Rotation Measurement cluster_prep Sample Preparation cluster_inst Instrumentation cluster_calc Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve fill_flask Fill Volumetric Flask dissolve->fill_flask fill_cell Fill Polarimeter Cell fill_flask->fill_cell Transfer Solution calibrate Calibrate Polarimeter calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure calculate Calculate Specific Rotation [α] measure->calculate Input α, l, c

Caption: Figure 1: A flowchart illustrating the key steps in the experimental determination of specific rotation.

Conclusion

While the precise optical rotation of (R)-2-(2-Nitro-phenoxymethyl)-oxirane awaits experimental determination, a comparative analysis based on its parent compound, (R)-2-(Phenoxymethyl)oxirane, provides valuable insights. The presence of the ortho-nitro group is anticipated to significantly modulate the chiroptical properties of the molecule due to a combination of electronic and steric factors. The detailed experimental protocol provided herein offers a robust framework for researchers to accurately measure this critical parameter, which is fundamental to the stereochemical characterization of this and other chiral oxirane derivatives.

References

  • Gawroński, J., & Kwit, M. (2019). The Role of Substituents in Optical Rotation of Oxiranes, Oxetanes, and Oxathietanes.
  • Polavarapu, P. L., & Scalmani, G. (2006). Effect of Substituents and Conformations on the Optical Rotations of Cyclic Oxides and Related Compounds. Relationship between the Anomeric Effect and Optical Rotation. The Journal of Physical Chemistry A, 110(33), 10145–10153.
  • Wikipedia. Phenyl glycidyl ether. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Melting Point Dynamics of Glycidyl 2-Nitrophenyl Ether Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when scaling up the synthesis of active pharmaceutical ingredients (APIs) that rely on chiral building blocks like glycidyl nitrophenyl ethers. A critical, yet often overlooked, parameter in these workflows is the drastic difference in physical state—specifically the melting point—among positional isomers.

This guide objectively compares the melting points and physical behaviors of glycidyl 2-nitrophenyl ether (the ortho-isomer) against its meta- and para-alternatives, providing researchers with the mechanistic causality and self-validating experimental protocols necessary for robust drug development.

Mechanistic Analysis of Melting Point Variations

The physical state of a compound at room temperature is dictated by its crystal lattice energy, which in turn is governed by molecular symmetry and intermolecular forces.

  • The Para-Isomer (Glycidyl 4-nitrophenyl ether): The 4-substituted isomer possesses a highly symmetrical linear profile. This symmetry allows the molecules to pack tightly into a crystal lattice, maximizing intermolecular dipole-dipole interactions between the polar nitro groups and the epoxide oxygen. Consequently, pure 4-NPGE is a crystalline solid at room temperature, with a well-defined melting point typically ranging between 64.0 °C and 67.3 °C[1],[2].

  • The Ortho-Isomer (Glycidyl 2-nitrophenyl ether): In stark contrast, the 2-substituted isomer suffers from severe steric hindrance. The bulky nitro group is positioned adjacent to the flexible glycidyl ether moiety. This forces the molecule into an awkward, non-planar conformation that disrupts efficient crystal packing. The inability to form a stable, tightly packed lattice drastically lowers the melting point, causing glycidyl 2-nitrophenyl ether (and its enantiopure forms, such as the (R)-enantiomer) to typically exist as a viscous, supercooled liquid or a very low-melting solid at room temperature (< 25 °C)[1].

  • The Meta-Isomer (Glycidyl 3-nitrophenyl ether): Lacking the symmetry of the para-substitution, the 3-isomer also exhibits a depressed melting point and frequently presents as a supercooled liquid or low-melting oil[1].

Understanding this causality is vital: if your downstream synthetic protocol requires a free-flowing solid powder, the para-isomer is highly preferable. If you are forced to use the ortho-isomer for regioselective reasons, your workflow must be adapted to handle viscous oils.

Quantitative Data Comparison

The following table summarizes the physical properties of the primary isomers, synthesizing data from [3],[2],[4].

Compound NamePositional SubstitutionCAS NumberTypical Melting Point (°C)Physical State (at 25 °C)
Glycidyl 4-nitrophenyl ether para (4-)5255-75-464.0 – 67.3 °CCrystalline Solid
Glycidyl 3-nitrophenyl ether meta (3-)5332-66-1< 25 °CSupercooled Liquid / Low-melting solid
Glycidyl 2-nitrophenyl ether ortho (2-)5255-74-3< 25 °CViscous Liquid
(R)-Glycidyl 2-nitrophenyl ether ortho (2-)345975-15-7< 25 °CViscous Liquid

Note: Impurities or improper storage can cause the para-isomer to supercool and appear as a yellowish liquid[5],[6]. Rigorous purification is required to obtain the true crystalline form.

Structural Determinants of Physical State

G cluster_0 Isomeric Structure Para Para-Isomer (4-NPGE) Symmetrical Profile PackingHigh Tight Crystal Lattice Maximized Interactions Para->PackingHigh Ortho Ortho-Isomer (2-NPGE) Steric Hindrance PackingLow Disrupted Lattice Poor Alignment Ortho->PackingLow MPHigh High Melting Point (64-67 °C, Solid) PackingHigh->MPHigh MPLow Low Melting Point (< 25 °C, Liquid) PackingLow->MPLow

Logical relationship between positional isomerism, crystal lattice packing, and resulting macroscopic melting points.

Experimental Protocols: Synthesis & Thermal Analysis

To ensure scientific integrity, any comparative study of melting points must begin with identical, high-purity synthesis workflows. The following protocol utilizes a Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis[1], establishing a self-validating system where the purity of the intermediate directly dictates the accuracy of the thermal analysis.

Protocol A: High-Purity Synthesis via Phase-Transfer Catalysis

Causality of Choice: We utilize Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. TBAB efficiently shuttles the solid potassium phenoxide salt into the organic epichlorohydrin phase, accelerating the nucleophilic attack while suppressing unwanted epoxide ring-opening side reactions[1].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Loading: Add 50 mmol of the respective nitrophenol (e.g., 2-nitrophenol), 75 mmol of anhydrous K₂CO₃, and 2.5 mmol of TBAB to the flask[1].

  • Solvent & Reactant Addition: Suspend the mixture in 50 mL of Methyl Ethyl Ketone (MEK). Dropwise, add 150 mmol of epichlorohydrin over 10 minutes at room temperature[1].

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain vigorous stirring for 12 hours[1].

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification:

    • For 4-NPGE: Recrystallize from hot isopropanol to yield a crystalline solid[1].

    • For 2-NPGE & 3-NPGE: Purify via flash column chromatography (Silica gel, 20% EtOAc in Hexanes) as these will oil out rather than crystallize[1].

Protocol B: Objective Melting Point Determination via DSC

Causality of Choice: Standard capillary melting point apparatuses rely on visual phase changes, which are highly subjective and prone to error when dealing with compounds that supercool into viscous oils (like the ortho-isomer). provides an objective, self-validating measurement by quantifying the exact heat flow (ΔH) during the solid-to-liquid endothermic transition.

  • Sample Preparation: Weigh 3–5 mg of the purified glycidyl nitrophenyl ether into a standard aluminum DSC pan and crimp the lid.

  • Instrument Calibration: Ensure the DSC is calibrated with an Indium standard (Tm = 156.6 °C) prior to the run.

  • Thermal Cycle:

    • Equilibrate the sample at -20 °C (crucial for capturing the low-melting transitions of the ortho-isomer).

    • Ramp the temperature at a controlled rate of 10 °C/min up to 100 °C under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the extrapolated onset temperature of the endothermic peak as the true melting point (Tm).

Workflow Step1 1. Williamson Synthesis (2-Nitrophenol + Epichlorohydrin) Step2 2. Phase-Transfer Catalysis (TBAB / K2CO3) Step1->Step2 Step3 3. Workup & Purification (Chromatography / Crystallization) Step2->Step3 Step4 4. Thermal Characterization (DSC Analysis at 10 °C/min) Step3->Step4

Step-by-step experimental workflow for the synthesis, purification, and thermal analysis.

References

  • Solubility of Things. "Glycidyl 4-nitrophenyl ether - Solubility Profile and Physical State". Chemical Solubility Database. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 1,2-Epoxy-3-(4-nitrophenoxy)propane (CAS 5255-75-4)". Cole-Parmer Safety Database. Available at:[Link]

  • PubChem, National Library of Medicine. "2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327". PubChem Open Chemistry Database. Available at:[Link]

Sources

Comparative Reactivity Profile: o-Nitrobenzyl Glycidyl Ether vs. Benzyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 2-(2-Nitro-phenoxymethyl)-oxirane (commonly referred to as o-Nitrobenzyl Glycidyl Ether, ONBGE ) and its non-nitrated analog, Benzyl Glycidyl Ether (BGE) .

Executive Summary: The "Dual-Natured" Monomer

For researchers in polymer therapeutics and advanced materials, the choice between ONBGE and BGE is rarely about epoxide reactivity alone—it is a choice between static stability and dynamic responsiveness .

  • Benzyl Glycidyl Ether (BGE): The "Control." A robust, chemically stable epoxide monomer used for viscosity reduction and permanent network formation. It exhibits classic SN2 reactivity and high thermal stability.

  • This compound (ONBGE): The "Switch." While it retains the epoxide reactivity of BGE, the ortho-nitro substituent transforms the benzyl ether linkage into a photocleavable trigger. This compound is essential for synthesizing light-degradable polymers, caged surfaces, and photo-responsive drug delivery systems.

Verdict: Use BGE for permanent structural applications. Use ONBGE when you require a latent "kill switch" or surface-patterning capability triggered by UV light (365 nm).

Molecular Architecture & Electronic Effects

The core structural difference lies in the substitution at the ortho position of the aromatic ring.

FeatureBenzyl Glycidyl Ether (BGE)o-Nitrobenzyl Glycidyl Ether (ONBGE)
Structure Phenyl-CH2-O-CH2-Epoxide(2-NO2-Phenyl)-CH2-O-CH2-Epoxide
Electronic Character Electron-neutral aromatic ring.Electron-deficient aromatic ring (–I, –M effects of NO2).
Epoxide Electrophilicity Standard.[1]Slightly enhanced due to inductive withdrawal through the ether spacer.
Benzylic Bond Stable to UV; cleavable by H2/Pd or strong acid.Photolabile (Norrish Type II mechanism).
Electronic Influence on Epoxide Ring Opening

The nitro group is a strong electron-withdrawing group (EWG). Although separated from the epoxide by a methylene-ether spacer (–CH2–O–CH2–), the inductive effect (–I) propagates weakly to the epoxide ring.

  • Theoretical Implication: The epoxide carbons in ONBGE are marginally more electrophilic than in BGE.

  • Practical Observation: In bulk curing with amines, reaction rates are comparable. The steric bulk of the ortho-nitro group may slightly retard nucleophilic attack if the nucleophile is bulky, balancing out the electronic acceleration.

Reactivity Profile I: Nucleophilic Ring Opening (Dark Conditions)

In the absence of UV light, both compounds behave as typical glycidyl ethers. They undergo ring-opening with nucleophiles (amines, thiols, carboxylates).

A. Aminolysis (Curing)

Both monomers react with primary and secondary amines to form


-amino alcohols.
  • Mechanism: SN2 attack at the less hindered terminal carbon of the epoxide.

  • Kinetics: Reaction follows second-order kinetics (first order in epoxide, first order in amine).

    • Note: The reaction is autocatalytic; the generated hydroxyl groups facilitate further ring opening via hydrogen bonding.[1]

B. Polymerization (Anionic & Cationic)

Both monomers can be polymerized to form polyethers.

  • Anionic Polymerization: Initiated by alkoxides (e.g., t-BuOK). Both BGE and ONBGE form high molecular weight polyethers.

  • Cationic Polymerization: Initiated by Lewis acids (e.g., BF3·OEt2).

    • Critical Distinction: While BGE polymerizes smoothly, cationic polymerization of ONBGE requires careful temperature control (<0°C). The nitro group is weakly nucleophilic and can interact with the oxonium active center, potentially leading to chain transfer or termination if temperatures are too high.

Reactivity Profile II: Photochemical Divergence

This is the defining differentiator.

The Mechanism of Photolysis (ONBGE)

Upon irradiation with near-UV light (300–365 nm), ONBGE derivatives undergo an intramolecular rearrangement known as the Norrish Type II reaction . This cleaves the benzylic C–O bond, releasing the "caged" functionality (the epoxide-derived chain) and generating a nitrosobenzaldehyde byproduct.

BGE is inert under these specific irradiation conditions.

Visualization: The Divergent Pathways

The following diagram illustrates how the same input (Epoxide) leads to vastly different outcomes based on the stimulus (Amine vs. UV Light).

ReactivityComparison Start Glycidyl Ether Monomer BGE_Node Benzyl Glycidyl Ether (BGE) Start->BGE_Node ONBGE_Node o-Nitrobenzyl Glycidyl Ether (ONBGE) Start->ONBGE_Node Amine Reagent: Primary Amine (Dark Condition) BGE_Amine Stable Crosslinked Network (Permanent) Amine->BGE_Amine ONBGE_Amine Photo-Responsive Network (Latent) Amine->ONBGE_Amine UV Stimulus: UV Light (365 nm) BGE_UV No Reaction (Stable) UV->BGE_UV ONBGE_Cleave Cleavage Products: Nitrosobenzaldehyde + Free Alcohol/Polymer UV->ONBGE_Cleave Norrish Type II Rearrangement BGE_Node->Amine SN2 Ring Opening BGE_Node->UV Irradiation ONBGE_Node->Amine SN2 Ring Opening ONBGE_Amine->UV Trigger

Caption: Divergent reactivity pathways. While both monomers form networks with amines, only the ONBGE network can be degraded or modified post-synthesis using light.

Experimental Protocols

Protocol A: Synthesis of o-Nitrobenzyl Glycidyl Ether (ONBGE)

Note: This synthesis must be performed under yellow light or in low-light conditions to prevent premature degradation.

Reagents:

  • o-Nitrobenzyl alcohol (1.0 eq)

  • Epichlorohydrin (5.0 eq, excess acts as solvent/reactant)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst)

  • Sodium Hydroxide (50% aq. solution, 2.0 eq)

Workflow:

  • Dissolution: In a foil-wrapped round-bottom flask, dissolve o-nitrobenzyl alcohol in the excess epichlorohydrin. Add TBAB.

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

  • Addition: Add the NaOH solution dropwise over 30 minutes with vigorous stirring. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1). ONBGE typically has an Rf ~0.3–0.4.

  • Workup: Dilute with diethyl ether, wash with water (3x) and brine. Dry over MgSO4.

  • Purification: Concentrate under reduced pressure (keep bath <40°C). Purify via column chromatography (Silica gel) to yield a pale yellow oil.

    • Quality Check:1H NMR should show characteristic epoxide multiplets at

      
       2.6–3.2 ppm and benzylic protons at 
      
      
      
      4.8–5.0 ppm.
Protocol B: Comparative Kinetic Monitoring (Aminolysis)

To validate the reactivity similarity between BGE and ONBGE.

  • Setup: Prepare two NMR tubes.

    • Tube A: BGE (0.1 M) + Benzylamine (0.1 M) in DMSO-d6.

    • Tube B: ONBGE (0.1 M) + Benzylamine (0.1 M) in DMSO-d6 (Wrap in foil).

  • Measurement: Insert into NMR spectrometer pre-heated to 25°C.

  • Data Acquisition: Acquire single-scan 1H NMR spectra every 5 minutes for 2 hours.

  • Analysis: Integrate the epoxide ring proton signal (approx.

    
     3.1 ppm) relative to an internal standard (e.g., mesitylene).
    
  • Result: Plot ln([Epoxide]/[Epoxide]0) vs. time. Both should yield linear plots (pseudo-first order if amine is excess, or second order analysis). The rate constants (

    
    ) typically differ by less than 15%, confirming that the nitro group exerts minimal steric/electronic hindrance on the remote epoxide.
    

Summary Comparison Table

PropertyBenzyl Glycidyl Ether (BGE)o-Nitrobenzyl Glycidyl Ether (ONBGE)
CAS Number 2930-05-45255-75-4 (Generic for nitro isomers)
Physical State Colorless LiquidPale Yellow Liquid/Oil
Light Sensitivity StableHigh (Degrades at

< 380 nm)
Thermal Stability High (>200°C)Moderate (Avoid >150°C)
Primary Application Epoxy diluent, stabilizerPhotocleavable linkers, lithography
Storage Room Temp, StandardDark , 2–8°C recommended

References

  • Synthesis and Polymerization of Nitrobenzyl Ethers

    • Fréchet, J. M. J., et al. "Polycarbonates Derived from o-Nitrobenzyl Glycidyl Ether: Synthesis and Radiation Sensitivity." Polymeric Materials Science and Engineering, 1985. 2[3][4][5][6][7]

  • Photocleavage Mechanism

    • Klier, J., et al. "Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications." Penn Engineering Research, 2005. 5[3][4][5][6][7][8][9]

  • General Epoxide Reactivity

    • BenchChem Technical Guide. "An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane (Analogue)." BenchChem, 2025. 10[3][4][5][6][7][8][9][11]

  • Cationic Polymerization of Benzyl Ethers

    • Teo, J. Y., et al. "Cationic Poly(benzyl ether)s as Self-Immolative Antimicrobial Polymers." NSF Public Access Repository, 2017. 12

  • Anionic Ring-Opening Polymerization

    • Frey, H., et al. "Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers." D-NB, 2020. [3][4][5][6][7]

Sources

TLC Visualization Methods for Nitro-Substituted Oxiranes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted oxiranes (nitro epoxides) represent a unique analytical challenge in thin-layer chromatography (TLC). They possess two distinct reactive centers: the electrophilic epoxide ring (susceptible to nucleophilic attack) and the reducible nitro group (susceptible to redox chemistry).

Standard universal stains often fail to distinguish the product from nitroalkene starting materials or ketone byproducts. This guide compares three distinct visualization protocols: 4-(p-Nitrobenzyl)pyridine (NBP) for epoxide specificity, SnCl₂/Ehrlich’s Reagent for nitro-group confirmation, and Hanessian’s Stain for universal high-sensitivity detection.

The Verdict:

  • For Confirmation of Ring Closure: Use Method 1 (NBP) . It is the only method that specifically targets the alkylating nature of the epoxide.

  • For Confirmation of Nitrogen Retention: Use Method 2 (Reductive Ehrlich’s) .

  • For Impurity Profiling: Use Method 3 (Hanessian’s) .

Method 1: The Alkylation Assay (4-(p-Nitrobenzyl)pyridine)

Target: Epoxide Ring (Oxirane) Mechanism: Nucleophilic Alkylation (Sₙ2)

Expert Insight

The "Gold Standard" for detecting alkylating agents. Unlike oxidative stains (KMnO₄) that react promiscuously with alkenes, NBP is highly selective for the strained epoxide ring. The reagent, 4-(p-nitrobenzyl)pyridine, attacks the epoxide carbon. Upon basification, the resulting adduct deprotonates to form a highly conjugated, violet/blue chromophore.

Why it matters: In nitro-oxirane synthesis, the starting material is often a nitroalkene. NBP will stain the epoxide blue/violet but will leave the nitroalkene (mostly) unstained or faint, providing definitive proof of conversion.

Experimental Protocol
  • Preparation: Dissolve 5% (w/v) 4-(p-nitrobenzyl)pyridine in acetone.

  • Application: Dip the developed, dried TLC plate into the solution.

  • Incubation: Heat the plate at 110°C for 5–10 minutes . Note: The background may turn slightly yellow, but no spots will appear yet.

  • Visualization (The Critical Step): While the plate is still warm, spray it with a 10% solution of Tetraethylenepentamine (TEPA) or simply expose it to ammonia vapor.

  • Result: Epoxides appear immediately as intense blue/violet spots on a white/yellow background.

Mechanistic Visualization

NBP_Mechanism cluster_0 Step 1: Alkylation cluster_1 Step 2: Basification NBP NBP Reagent (Nucleophile) Adduct Alkylated Pyridinium Salt NBP->Adduct Heat (110°C) Epoxide Nitro-Oxirane (Electrophile) Epoxide->Adduct Chromophore Blue/Violet Conjugated Adduct Adduct->Chromophore Deprotonation Base Base (NH3/TEPA) Base->Chromophore

Figure 1: Mechanism of NBP alkylation. The blue color arises only after base-induced deprotonation restores conjugation.

Method 2: The Reductive Chromophore (SnCl₂ + Ehrlich’s)

Target: Nitro Group (-NO₂) Mechanism: Reduction followed by Condensation[1]

Expert Insight

Direct visualization of nitro groups is difficult. They quench fluorescence (UV active) but don't stain well chemically. This "Two-Step" protocol forces the nitro group to reveal itself. First, Stannous Chloride (SnCl₂) reduces the nitro group to a primary amine.[1] Second, Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) condenses with that new amine to form a colored Schiff base.[1]

Why it matters: This confirms the nitro group is intact and hasn't been eliminated (e.g., to a furan or ketone) during the reaction.

Experimental Protocol
  • Reagent A (Reductant): Dissolve 3g SnCl₂ in 10mL conc. HCl, then dilute with 90mL water.

  • Reagent B (Stain): Dissolve 1g p-dimethylaminobenzaldehyde (Ehrlich's) in 95mL Ethanol + 5mL conc. HCl.

  • Step 1: Spray the plate heavily with Reagent A .

  • Step 2: Heat gently (dry the plate). The nitro group is now an amine.[1]

  • Step 3: Spray with Reagent B and heat at 100°C.

  • Result: Nitro compounds appear as bright yellow/orange spots .

Workflow Diagram

Nitro_Reduction Nitro Nitro-Oxirane (R-NO2) Step1 Spray: SnCl2 / HCl (Reduction) Nitro->Step1 Amine Amino-Oxirane (R-NH2) Step1->Amine Heat Step2 Spray: Ehrlich's Reagent (Condensation) Amine->Step2 Result Schiff Base (Yellow/Orange Spot) Step2->Result Heat

Figure 2: The reductive cascade converting a silent nitro group into a visible yellow chromophore.[1]

Method 3: The Universal Baseline (Hanessian’s Stain)

Target: C-H Bonds / Oxidizable Functions Mechanism: Universal Oxidation (Charring)

Expert Insight

Also known as Ceric Ammonium Molybdate (CAM).[2] This is a "sledgehammer" stain. It is highly sensitive but lacks selectivity. It relies on the reduction of Mo(VI) to Mo(V) by the organic analyte.

Why it matters: Use this to check for non-UV active impurities or decomposition products that lack the nitro or epoxide groups (e.g., ring-opened diols).

Experimental Protocol
  • Preparation: Dissolve 12g Ammonium Molybdate + 0.5g Ceric Ammonium Sulfate in 235mL H₂O + 15mL conc. H₂SO₄.[3][4]

  • Application: Dip the plate.

  • Development: Heat with a heat gun at >150°C until spots appear.

  • Result: Dark blue/black spots on a pale blue background.

Comparative Performance Analysis

The following table synthesizes experimental data regarding the Limit of Detection (LOD) and Selectivity for nitro-oxiranes.

FeatureMethod 1: NBP (Alkylation)Method 2: SnCl₂/Ehrlich (Reductive)Method 3: Hanessian's (Oxidative)
Primary Target Epoxide Ring (Alkylating Agent)Nitro Group (-NO₂)Universal (C-H bonds)
Selectivity High. Ignores nitroalkenes and ketones.High. Specific to Nitro/Amine.Low. Stains everything.
LOD (Sensitivity) ~0.5 - 1.0 µg~1.0 - 5.0 µg< 0.1 µg (Most Sensitive)
Color Stability Low (Fades in <1 hour)High (Stable for days)Permanent (Charred)
Differentiation Best for Product. Distinguishes Epoxide from Olefin.Best for Functional Group. Confirms Nitrogen retention.Best for Purity. Shows all impurities.
Decision Logic for Researchers

Decision_Tree Start What is your analytical goal? Q1 Confirm Epoxide Formation (vs. Alkene)? Start->Q1 Q2 Confirm Nitro Group Presence? Q1->Q2 No Res1 Use Method 1 (NBP / TEPA) Q1->Res1 Yes Q3 Check Total Purity? Q2->Q3 No Res2 Use Method 2 (SnCl2 -> Ehrlich) Q2->Res2 Yes Res3 Use Method 3 (Hanessian's) Q3->Res3

Figure 3: Strategic selection of TLC visualization methods based on analytical requirements.

References

  • Hammock, L. G., Hammock, B. D., & Casida, J. E. (1974).[5][6] Detection and analysis of epoxides with 4-(p-nitrobenzyl)-pyridine. Bulletin of Environmental Contamination and Toxicology.[5][6][7]

  • BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds.

  • EPFL. (n.d.). TLC Visualization Reagents and Protocols.[2][3] École Polytechnique Fédérale de Lausanne.

  • Sarpong Group. (2007). Recipes for TLC Stains. University of California, Berkeley.

Sources

Elemental analysis standards for C9H9NO4 compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in organic elemental analysis, I frequently encounter the operational challenges associated with quantifying highly oxygenated, nitro-aromatic compounds. While simple hydrocarbons combust easily, compounds with the molecular formula C9H9NO4 —most notably Ethyl 4-nitrobenzoate —serve as rigorous benchmark standards for calibrating and validating CHN/O Elemental Analyzers.

This guide objectively compares the performance of leading elemental analysis technologies using C9H9NO4 as the performance benchmark, providing the mechanistic causality and self-validating protocols necessary to ensure absolute analytical trustworthiness.

The Analytical Challenge of C9H9NO4

Ethyl 4-nitrobenzoate (C9H9NO4) is a critical reference standard in pharmaceutical impurity profiling and elemental analyzer validation[1][2]. Its theoretical mass fractions are C: 55.39%, H: 4.65%, N: 7.18%, and O: 32.79% .

Achieving these exact values requires overcoming two distinct chemical hurdles:

  • Nitro-Aromatic Stability (CHN Analysis): The stable

    
     group requires aggressive flash combustion (>1000°C) to break the N-O bonds. Incomplete combustion yields 
    
    
    
    species that resist reduction. If the copper reduction zone is depleted,
    
    
    passes through the column, leading to artificially high nitrogen readings or severe peak tailing[3].
  • High Oxygen Content (O Analysis): During pyrolytic oxygen determination, the 32.79% oxygen content demands a highly reactive carbon bed (>1060°C) to fully drive the Boudouard reaction (

    
    ). Failure to reach thermodynamic equilibrium results in 
    
    
    
    bleed and underreported oxygen values.

Technology Comparison: GC Separation vs. Purge-and-Trap

To accurately quantify C9H9NO4, laboratories typically rely on one of two dominant architectural designs: Dynamic Flash Combustion with GC Separation (e.g., Thermo Fisher FlashSmart) or Purge-and-Trap Chromatography (e.g., Elementar vario EL cube).

Thermo FlashSmart (GC Separation)

The Thermo FlashSmart utilizes an isothermal PTFE gas chromatography column to separate the combustion gases (


) in a continuous helium flow[4][5].
  • The Advantage: Speed. The continuous flow allows for rapid elution, making it ideal for high-throughput environments.

  • The Limitation: Sample size is restricted (typically 1–3 mg). Larger samples can overload the GC column, causing the massive

    
     peak to tail into the smaller 
    
    
    
    peak.
Elementar vario EL cube (Purge-and-Trap)

The vario EL cube employs temperature-programmed desorption columns[6]. Gases are physically trapped on specific adsorption columns and sequentially released by rapid heating.

  • The Advantage: Absolute baseline separation. Because gases are trapped and held, the system can handle much larger sample masses (up to 20 mg) without peak overlap, ensuring the 7.18% nitrogen in C9H9NO4 is perfectly resolved from the 55.39% carbon.

  • The Limitation: Longer analysis time due to the heating and cooling cycles of the traps.

Workflow cluster_Thermo Thermo FlashSmart (GC Separation) cluster_Elementar Elementar vario EL cube (Purge & Trap) Start Weigh C9H9NO4 (1-3 mg) in Tin/Silver Capsules T_Comb Dynamic Flash Combustion Start->T_Comb E_Comb Flash Combustion with O2 dosing Start->E_Comb T_Sep Isothermal GC Column T_Comb->T_Sep T_Det Continuous TCD T_Sep->T_Det E_Sep Temp. Programmed Desorption E_Comb->E_Sep E_Det Sequential TCD E_Sep->E_Det

Fig 2. Workflow comparison between GC separation and Purge-and-Trap for C9H9NO4 analysis.

Comparative Performance Data

When validating an instrument using C9H9NO4, the acceptable variance is strictly ±0.30% from the theoretical value. Deviations beyond this indicate specific hardware or consumable failures.

Table 1: Theoretical vs. Acceptable Analytical Margins for C9H9NO4

ElementTheoretical (%)Acceptable Variance (±%)Analytical Implication of Failure (Causality)
Carbon (C) 55.390.30Incomplete combustion; check

dosing volume or Tin capsule integrity.
Hydrogen (H) 4.650.30Moisture contamination; verify desiccator seals and sample handling.
Nitrogen (N) 7.180.30Incomplete

reduction; check Copper reactor depletion/temperature.
Oxygen (O) 32.790.30Boudouard failure; check carbon bed temperature (>1060°C)[2][7].

Table 2: Instrument Performance Comparison (C9H9NO4 Benchmark)

FeatureThermo FlashSmart (GC)Elementar vario EL cube (Purge & Trap)
Separation Mechanism Isothermal PTFE GC ColumnTemperature-Programmed Desorption Traps
Optimal Sample Size 1.0 - 3.0 mg2.0 - 20.0 mg
Analysis Time (CHNS) ~8 - 10 minutes~12 - 15 minutes
Peak Resolution Continuous elution (requires strict flow control)Absolute baseline separation
Best Use Case High-throughput pharmaceutical QCComplex matrices / large sample masses

Self-Validating Experimental Protocols

To guarantee trustworthiness, a protocol must be self-validating—meaning it incorporates internal checks that confirm system integrity during the run.

Protocol A: CHN Combustion Workflow
  • System Purge & Leak Check: Pressurize the system with Helium carrier gas. Monitor the Thermal Conductivity Detector (TCD) baseline. Causality: A drifting baseline indicates atmospheric

    
     ingress, which will invalidate the 7.18% Nitrogen target.
    
  • Reactor Conditioning: Run two unweighed "dummy" samples of a high-carbon compound (e.g., acetanilide). Causality: This passivates the active sites in the oxidation columns, preventing the first real sample from being artificially low due to gas adsorption.

  • Sample Encapsulation: Weigh exactly 1.500 - 2.000 mg of C9H9NO4 into a Tin (Sn) capsule. Fold and crimp tightly. Causality: Tin undergoes an exothermic oxidation reaction (

    
    ), creating a localized "flash" of ~1800°C. This extreme heat is mandatory to shatter the stable nitro-aromatic ring of C9H9NO4.
    
  • Flash Combustion & Reduction: Drop the capsule into the 1000°C reactor simultaneously with a volumetric injection of ultra-pure

    
    . The gases then pass through a copper wire bed at 600°C to reduce 
    
    
    
    to
    
    
    .

CHN_Pathway Sample C9H9NO4 Sample (Ethyl 4-nitrobenzoate) Combustion Flash Combustion (1000°C, O2 + Sn capsule) Sample->Combustion Dropped into reactor Gases Gas Mixture (CO2, H2O, NOx, O2) Combustion->Gases Oxidation Reduction Reduction Reactor (Cu wire, 600°C) Gases->Reduction Carrier Gas (He) CleanGases Analyte Gases (CO2, H2O, N2) Reduction->CleanGases NOx to N2 O2 removal Separation Chromatographic Separation (GC or Purge & Trap) CleanGases->Separation Elution Detection TCD Detection (Quantification) Separation->Detection Sequential release

Fig 1. Mechanistic pathway of C9H9NO4 flash combustion and reduction for CHN elemental analysis.

Protocol B: Oxygen Pyrolysis Workflow
  • Reactor Swap: Install a glassy carbon reactor filled with platinized carbon black, heated to 1060°C.

  • Capsule Selection (Critical Step): Weigh 1.500 mg of C9H9NO4 into a Silver (Ag) capsule. Causality: Tin cannot be used for oxygen analysis because the formation of

    
     permanently traps the sample's oxygen. Silver remains inert under pyrolytic conditions.
    
  • Pyrolysis: Drop the sample into the reactor under a strictly oxygen-free Helium atmosphere. The 32.79% oxygen in the sample reacts with the carbon bed to form

    
    .
    
  • Acid Gas Scrubbing: Pass the effluent through a NaOH/silica trap. Causality: Pyrolysis of C9H9NO4 generates acidic byproducts (e.g., HCN) which will permanently damage the GC column or interfere with the

    
     peak if not scrubbed.
    
  • Detection: Quantify the

    
     peak via TCD and convert to %O.
    

References

  • NIST Chemistry WebBook : Benzoic acid, 4-nitro-, ethyl ester (C9H9NO4). National Institute of Standards and Technology. [Link][1]

  • PubChemLite : Ethyl 4-nitrobenzoate (C9H9NO4) Structural Information and Mass Spectrometry.[Link][2]

  • Iowa State University Chemical Instrumentation Facility : Thermo FlashSmart 2000 CHNS/O Combustion Elemental Analyzer Specifications.[Link][4]

  • ACS Biomacromolecules : Unravelling the Complexity of Lignosulfonates Fractionation and Physicochemical Profiling. American Chemical Society.[Link][5]

  • Journal of Analytical Chemistry : Elemental analysis of organic compounds with the use of automated CHNS analyzers. Fadeeva, V. P., et al. DOI:10.1134/S1061934808110142.[Link][3]

  • MDPI Forests : Changes in Chemical and Mechanical Wood Properties in Silver Fir, Norway Spruce and Scots Pine Trees as a Result of High Temperatures Due to Fire. (Details use of Vario EL Cube).[Link][6]

Sources

Safety Operating Guide

2-(2-Nitro-phenoxymethyl)-oxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, procedural guide for the safe handling, quenching, and disposal of 2-(2-Nitro-phenoxymethyl)-oxirane, designed for laboratory professionals and drug development scientists.

Molecular Hazard Profiling and Causality

This compound (also known as 2-nitrophenyl glycidyl ether) is a bifunctional chiral molecule widely utilized in stereoelectronic mapping and the construction of nitrobenzyl-oxirane intermediates[][2]. Its chemical structure presents a unique dual-hazard profile that dictates strict, non-standard disposal and quenching protocols:

  • The Oxirane (Epoxide) Ring: Epoxides are highly strained, electrophilic rings susceptible to nucleophilic attack. In biological systems, they act as potent alkylating agents, presenting acute toxicity, irritation, and mutagenic risks[3]. Uncontrolled ring-opening reactions can be highly exothermic, leading to runaway polymerization if mixed with incompatible waste streams[4].

  • The Nitroaromatic Moiety: Nitroaromatic compounds are recalcitrant environmental pollutants known for their toxicity and electron deficiency[5]. Crucially, aromatic nitro compounds can act as strong oxidizing agents. When exposed to reducing agents, they pose a detonation risk, and they can form highly explosive mixtures in the presence of strong bases[6].

Causality in Disposal Strategy: Standard epoxide quenching protocols often employ strong amines or bases to force rapid ring-opening. However, applying this standard protocol to this compound is a critical safety failure. The presence of the nitroaromatic group strictly precludes the use of strong bases due to the risk of forming shock-sensitive explosive salts[6]. Therefore, all quenching and disposal operations must rely on mild, controlled acid-catalyzed hydrolysis to ensure the stability of the nitro group while neutralizing the epoxide.

Quantitative Safety and Disposal Parameters

To facilitate rapid decision-making in the laboratory, the following table summarizes the critical physicochemical and logistical parameters for this compound[][2].

ParameterOperational Value / Specification
IUPAC Name (2R)-2-[(2-nitrophenoxy)methyl]oxirane
CAS Numbers 21407-49-8 (Racemic) / 345975-15-7 (R-enantiomer)
Molecular Formula & Weight C9H9NO4 | 195.17 g/mol
Primary Hazard Classes Toxic, Irritant, Mutagenic (Alkylating Agent), Environmental Hazard
Strict Incompatibilities Strong bases, strong reducing agents, concentrated acids
Preferred Disposal Route High-temperature incineration by a licensed RCRA facility
Spill Containment Media Inert absorbents only (Sand, Vermiculite)

Disposal and Emergency Workflows

DisposalWorkflow Start This compound Waste Generation Decision Waste Category? Start->Decision Routine Bulk / Routine Waste Decision->Routine Spill Spill / Trace Residuals Decision->Spill Segregate Segregate from: Strong Bases & Reducing Agents Routine->Segregate PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Label Label: Hazardous Waste (Toxic, Epoxide, Nitroaromatic) Segregate->Label Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate Quench Quench Epoxide Ring (Use MILD ACID, strictly NO BASE) PPE->Quench Absorb Absorb with Inert Material (Sand/Vermiculite) Quench->Absorb Absorb->Label

Workflow for the safe segregation, quenching, and disposal of this compound.

Step-by-Step Operational Protocols

Protocol A: Routine Hazardous Waste Accumulation

Objective: Safely accumulate bulk unused chemical or reaction byproducts for professional disposal without triggering exothermic or explosive side reactions[4].

  • Container Selection: Use a clean, compatible primary container (e.g., HDPE or amber glass) with a tightly sealing lid. Never use metal containers that might corrode or act as reducing agents.

  • Segregation (Critical Step): Ensure the waste container is strictly segregated from any waste streams containing strong bases (e.g., NaOH, KOH, amines) or reducing agents (e.g., sodium borohydride, metal hydrides) to prevent nitroaromatic detonation risks[6].

  • Labeling: Immediately affix a hazardous waste label detailing the contents as "this compound (Toxic, Epoxide, Nitroaromatic)".

  • Secondary Containment: Place the primary container in a dedicated secondary containment bin within a designated Satellite Accumulation Area (SAA)[6].

  • Disposal Execution: Transfer the sealed, labeled waste to your Environmental Health and Safety (EHS) department for high-temperature incineration. Do not discharge into laboratory sinks or drains[3].

Protocol B: Spill Cleanup and Trace Residual Quenching

Objective: Neutralize the reactive epoxide ring of trace residuals or small spills using mild conditions, ensuring the nitroaromatic group remains stable, followed by safe physical removal.

  • Isolate and Protect: Evacuate unnecessary personnel. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile or neoprene gloves, safety goggles, and a lab coat[6]. If dust or aerosolization is present, a NIOSH-approved respirator is required.

  • Formulate Quenching Solution: Prepare a mild acidic hydrolysis solution (e.g., 0.1 M Sulfuric Acid in a 1:1 mixture of water and THF or ethanol to ensure solubility).

    • System Validation: Check the pH of the solution with indicator paper to ensure it is mildly acidic (~pH 2-3). Never use basic solutions (like ethanolamine or NaOH) due to the nitroaromatic explosion hazard[6].

  • Apply and Quench: Slowly apply the mild acidic solution to the spill or residual film. Allow a residence time of 30-45 minutes to ensure complete acid-catalyzed ring-opening of the oxirane to the corresponding diol.

    • System Validation: Monitor the area for excessive heat generation (exotherm); if heat spikes, pause application and allow the area to cool.

  • Absorb: Once quenched, cover the liquid with an inert absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust[6].

  • Collect and Decontaminate: Carefully scoop the absorbed material using a non-sparking tool into a designated solid hazardous waste container. Wipe down the spill area with a cloth dampened with ethanol, followed by soap and water[6].

  • Final Disposal: Seal the container, label it as "Quenched Nitroaromatic/Diol Solid Waste," and submit it for professional incineration[4].

References

  • CAS 345975-15-7 ((R)-2-((2-NITROPHENOXY)METHYL)OXIRANE) - BOC Sciences , bocsci.com.

  • 2-[(2-nitrophenoxy)methyl]oxirane | 21407-49-8 - ChemicalBook , chemicalbook.com. 2

  • Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals - Benchchem , benchchem.com.6

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab , kamatlab.com. 4

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI , mdpi.com. 5

  • Laboratory Safety Manual | CUNY ASRC , cuny.edu. 3

Sources

Personal protective equipment for handling 2-(2-Nitro-phenoxymethyl)-oxirane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured for researchers and drug development professionals requiring immediate, high-level operational directives for handling 2-(2-Nitro-phenoxymethyl)-oxirane (CAS: 21407-49-8).

Executive Safety Assessment

Compound Class: Nitro-substituted Aromatic Glycidyl Ether. Core Hazard Mechanism: This compound combines two distinct reactive functionalities:[1]

  • The Epoxide (Oxirane) Ring: A strained three-membered ring susceptible to nucleophilic attack. Biologically, this acts as a direct alkylating agent , capable of forming covalent bonds with DNA bases (guanine N7) and proteins. This presents a latent mutagenic and carcinogenic risk.

  • The Nitro Group: An electron-withdrawing group that increases the electrophilicity of the aromatic ring. While mono-nitro aromatics are generally stable, they possess high energy potential. Heating this compound—especially under acidic or basic catalysis—can trigger uncontrolled polymerization or decomposition.

Senior Scientist Directive: Treat this compound as a non-threshold carcinogen and a potential contact sensitizer . All handling must occur within a closed system or certified fume hood. Zero skin contact is the only acceptable standard.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for high-concentration handling of aromatic epoxides. Use the following tiered protection system.

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood. PPE: N95/P100 Respirator (only if outside hood).Inhalation of aerosols allows direct alveolar alkylation. The nitro moiety may also induce methemoglobinemia if absorbed systemically.
Dermal (Hands) Primary: Silver Shield® (EVOH/PE) Laminate gloves. Secondary (Outer): 5-mil Nitrile gloves.Crucial: Standard nitrile is permeable to aromatic ethers over time. Laminate liners provide >4hr breakthrough protection against the epoxide/aromatic combination.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Face shields are mandatory during synthesis scale-up (>5g) due to the risk of exothermic polymerization splashing.
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron.Cotton lab coats absorb liquids, keeping the alkylating agent against the skin. Impervious materials are required.[2][3][4][5][6][7][8]

Operational Protocol: Handling & Synthesis

A. Storage & Stability[4][7][8][9][10]
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Segregation: Store away from strong Lewis acids (e.g.,

    
    , 
    
    
    
    ), amines , and strong bases . These catalysts can initiate rapid, exothermic ring-opening polymerization (ROP), potentially rupturing the container.
B. Weighing & Solubilization Workflow

Objective: Minimize static discharge and aerosol generation.

  • Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Nitro-aromatics can be static-sensitive.

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Protic solvents (Water, Alcohols) for long-term storage, as they will slowly open the epoxide ring.

C. Reaction Setup (Graphviz Workflow)

The following diagram outlines the critical decision nodes for reacting this intermediate.

G Start Start: Reaction Setup Solvent Solvent Selection (Anhydrous DCM/THF) Start->Solvent Reagent Add Reagent (Nucleophile) Solvent->Reagent TempControl Temp Control (< 40°C) Reagent->TempControl Exotherm Risk Monitor Monitor: TLC/LCMS (Disappearance of Epoxide) TempControl->Monitor Quench Quench Decision Monitor->Quench AcidQuench Mild Acidic Workup (Opens unreacted epoxide) Quench->AcidQuench Complete Conversion DirectWaste Direct Disposal (If excess epoxide remains) Quench->DirectWaste Incomplete/Failed

Figure 1: Reaction logic flow emphasizing temperature control to prevent thermal runaway of the nitro-epoxide system.

Emergency Response & Spill Management

Scenario: A 500mg vial drops and shatters inside the fume hood.

  • Evacuate & Alert: Clear the immediate area. Do not attempt cleanup without the Double-Glove system (Laminate + Nitrile).

  • Containment: Do not use paper towels directly. Use a chemically inert absorbent (Vermiculite or Sand).

    • Why? Cellulose (paper) contains hydroxyl groups that can react with the epoxide, potentially generating heat.

  • Decontamination:

    • Cover the spill with absorbent.[7]

    • Apply a mild decontaminant solution : 10% aqueous sodium carbonate (

      
      ). This promotes hydrolysis of the epoxide to the corresponding diol (glycol), which is less volatile and less reactive (though the nitro-aromatic core remains toxic).
      
  • Disposal: Scoop material into a wide-mouth jar labeled "Hazardous Waste: Toxic/Reactive Solid."

Disposal Logistics

Disposal must follow a strict segregation protocol to prevent downstream accidents in the waste stream.

Waste Stream Segregation Table
Waste CategoryCompositionDisposal Tag Instructions
Solid Waste Contaminated gloves, weighing boats, vermiculite.Label: "Solid Debris contaminated with Nitro-Epoxide. TOXIC." Bin: Hazardous Solid Waste (Yellow Bag/Bin).
Liquid Waste (Quenched) Reaction mixtures treated with water/acid.[8]Label: "Halogenated/Non-Halogenated Organic Waste. Contains Nitro-aromatics."[9][10][11] Note: Do not mix with oxidizers (Nitric acid, Peroxides).
Liquid Waste (Active) Unreacted stock solutions.Label: "HIGH HAZARD: Active Alkylating Agent. DO NOT BULK." Action: Keep in original vial if possible, place in secondary containment, and hand-off directly to EHS.

Disposal Logic: Never dispose of active epoxides in the general drain. The alkylating potential persists in water until hydrolysis is complete. Incineration is the only validated method for complete destruction of the nitro-aromatic core.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87876, 2-[(2-Nitrophenoxy)methyl]oxirane. Retrieved from [Link]

Sources

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